N-(3-piperazin-1-ylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-piperazin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-11-3-2-4-12(9-11)15-7-5-13-6-8-15/h2-4,9,13H,5-8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAHTRPCKTWOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276288 | |
| Record name | N-(3-piperazin-1-ylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103951-55-9 | |
| Record name | N-(3-piperazin-1-ylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of N-(3-piperazin-1-ylphenyl)acetamide
This document provides a comprehensive technical guide for the synthesis of N-(3-piperazin-1-ylphenyl)acetamide, a valuable research compound and building block in medicinal chemistry.[1] The guide is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound belongs to the piperazine-acetamide class of compounds. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties such as improved solubility and basicity, which are critical for pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1] This guide outlines a plausible and robust synthetic protocol for this compound, based on established chemical transformations.
Retrosynthetic Analysis and Strategy
The synthesis of this compound can be approached through two primary retrosynthetic pathways.
Pathway A involves the late-stage N-acetylation of a commercially available precursor, 3-(piperazin-1-yl)aniline. This is generally the more direct and preferred route.
Pathway B involves the formation of the C-N bond between the phenyl ring and the piperazine moiety as the key step. This could be achieved via a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction on a suitable N-(3-halophenyl)acetamide precursor.
This guide will focus on the detailed experimental protocol for Pathway A, as it represents a more straightforward and efficient synthesis.
Experimental Protocol: N-acetylation of 3-(piperazin-1-yl)aniline (Pathway A)
This protocol is based on general methods for the N-acetylation of anilines.[2][3][4]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| 3-(piperazin-1-yl)aniline | C₁₀H₁₅N₃ | 177.25 | ≥95% | Biosynth[5] |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | VWR Chemicals |
| Diethyl Ether | C₄H₁₀O | 74.12 | ACS Grade | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Procedure
-
To a 100 mL round-bottom flask charged with a magnetic stir bar, add 3-(piperazin-1-yl)aniline (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise via a dropping funnel over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity | >98% (by HPLC) |
Note: The expected yield is an estimate based on similar N-acetylation reactions of anilines.
Characterization Data (Predicted)
As no direct experimental data was found in the literature, the following are predicted characterization data based on the structure of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, δ 6.8-7.5 ppm), acetamide NH (singlet, δ ~9.5-10.0 ppm), piperazine protons (multiplets, δ 2.8-3.2 ppm), and acetyl methyl group (singlet, δ ~2.1 ppm). |
| ¹³C NMR | Carbonyl carbon (δ ~168-170 ppm), aromatic carbons (δ 110-150 ppm), piperazine carbons (δ 45-55 ppm), and acetyl methyl carbon (δ ~24 ppm). |
| Mass Spec | [M+H]⁺ = 220.1444 (Calculated for C₁₂H₁₈N₃O⁺) |
| IR (cm⁻¹) | N-H stretch (amide, ~3300 cm⁻¹), C=O stretch (amide, ~1660 cm⁻¹), N-H bend (amide, ~1550 cm⁻¹), and C-N stretch (~1300 cm⁻¹). |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described method, based on the N-acetylation of 3-(piperazin-1-yl)aniline, is expected to be high-yielding and reproducible. This document serves as a valuable resource for researchers requiring this compound for their work in medicinal chemistry and drug discovery.
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3-(Piperazin-1-yl)aniline | CymitQuimica [cymitquimica.com]
LASSBio-294: A Technical Guide to its Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a synthetic N-acylhydrazone derivative with significant cardioinotropic and vasodilatory properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical characteristics of LASSBio-294, its molecular structure, and the experimental methodologies employed in its characterization. The document also delves into its mechanism of action, focusing on its role in intracellular calcium regulation, and presents available quantitative data in a structured format for ease of reference.
Chemical Structure and Properties
LASSBio-294 is a derivative of safrole, a natural product.[1] Its chemical structure combines a 3,4-methylenedioxybenzoyl moiety with a 2-thienylhydrazone group.
Molecular Structure:
Caption: Molecular structure of LASSBio-294.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 3,4-methylenedioxybenzoyl-2-thienylhydrazone | [2] |
| Molecular Formula | C₁₃H₁₀N₂O₃S | Inferred |
| Molecular Weight | 274.30 g/mol | Inferred |
| Solubility | Low solubility in water. Soluble in Dimethyl sulfoxide (DMSO). | [4] |
| Physical State | Solid (recrystallized from solution) | [5] |
Synthesis
LASSBio-294 is synthesized from safrole, a natural product obtained from Ocotea pretiosa.[1] While a detailed, step-by-step protocol is not fully disclosed in the primary literature, the synthesis involves the formation of a hydrazone from a corresponding hydrazide and an aldehyde.
Caption: General synthesis workflow for LASSBio-294.
Spectroscopic Data
The structural confirmation of LASSBio-294 is achieved through various spectroscopic methods.
Mass Spectrometry
High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to detect LASSBio-294. The parent ion and its major fragment are monitored for quantification.[6]
| Parameter | Value | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [6] |
| Parent Ion (m/z) | 275.2 | [6] |
| Fragment Ion (m/z) | 149.1 | [6] |
Biological Activity and Mechanism of Action
LASSBio-294 exhibits positive inotropic and vasodilatory effects.[2][3] Its primary mechanism of action is believed to be related to the modulation of intracellular calcium (Ca²⁺) concentrations in cardiac muscle cells.[4]
Inotropic Effect
LASSBio-294 increases the contractility of cardiac muscle.[2] This effect is attributed to an enhanced uptake of Ca²⁺ into the sarcoplasmic reticulum (SR), leading to a greater release of Ca²⁺ during excitation-contraction coupling.[4][7] This increased availability of intracellular Ca²⁺ enhances the force of contraction.
Vasodilatory Effect
The compound also induces vasodilation.[3] Some studies suggest that this effect may be mediated through the activation of A2A adenosine receptors.[1][8]
Caption: Proposed signaling pathway for LASSBio-294.
Experimental Protocols
The following are summaries of key experimental protocols used in the study of LASSBio-294.
Isometric Tension Recording in Isolated Cardiac Muscle
-
Objective: To measure the contractile force of cardiac muscle in response to LASSBio-294.
-
Methodology:
-
Isolated rat atrial, papillary, or ventricular muscles are mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Muscles are electrically stimulated at a fixed frequency (e.g., 1 Hz).
-
Isometric tension is recorded using a force transducer connected to a polygraph.
-
After a stabilization period, cumulative concentrations of LASSBio-294 (dissolved in DMSO) are added to the bath.
-
Changes in twitch tension are recorded and analyzed.[4]
-
Calcium Uptake in Skinned Cardiac Fibers
-
Objective: To assess the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.
-
Methodology:
-
Ventricular muscle fibers are chemically "skinned" using saponin to permeabilize the sarcolemma while keeping the SR intact.
-
The skinned fibers are placed in a series of solutions with varying Ca²⁺ concentrations (pCa) to load the SR with calcium.
-
LASSBio-294 is added to the loading solution in experimental groups.
-
After the loading period, the fibers are exposed to a caffeine solution to induce the release of Ca²⁺ from the SR, which generates a transient contraction.
-
The amplitude of the caffeine-induced contraction is measured as an index of SR Ca²⁺ content. An increase in this contraction in the presence of LASSBio-294 indicates enhanced Ca²⁺ uptake.[4]
-
Caption: Workflow for key LASSBio-294 experiments.
Quantitative Pharmacological Data
| Parameter | Value | Muscle Type | Source |
| Maximal inotropic effect | 128.0 ± 0.7% of control | Isolated rat hearts | [2] |
| Concentration for maximal effect | 25 µM | Isolated rat hearts | [2] |
| Maximal twitch increment (at 200 µM) | 201.5 ± 18.5% | Ventricular muscle | [4] |
| Maximal twitch increment (at 200 µM) | 163.1 ± 18.4% | Atrial muscle | [4] |
| Maximal twitch increment (at 200 µM) | 153.5 ± 28.5% | Papillary muscle | [4] |
| IC₅₀ for vasodilation | 74 µM | Rat aorta | [3] |
Conclusion
LASSBio-294 is a promising synthetic compound with significant positive inotropic and vasodilatory effects. Its mechanism of action, centered on the enhancement of sarcoplasmic reticulum calcium uptake, presents a novel approach for the potential treatment of cardiovascular disorders. Further research is warranted to fully elucidate its physicochemical properties, detailed synthetic pathways, and complete pharmacological profile to support its development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the cardioactive prototype LASSBio-294 and its metabolites in dog plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacological Potential of the N-(3-piperazin-1-ylphenyl)acetamide Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-piperazin-1-ylphenyl)acetamide represents a core chemical scaffold with significant potential in medicinal chemistry. While not a therapeutic agent in itself, its derivatives have demonstrated a wide array of biological activities, indicating that this structural motif is a valuable starting point for the development of novel therapeutics. This technical guide consolidates the current understanding of the probable mechanisms of action associated with the this compound core, drawing from research on its various analogs. We will explore its role in oncology, neuroscience, and infectious diseases, presenting key quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction: The Piperazine-Acetamide Moiety as a Privileged Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to impart favorable physicochemical properties, such as improved solubility and basicity, which are crucial for a drug's pharmacokinetic profile.[1] When combined with an acetamide group, the resulting piperazine-acetamide structure serves as a versatile building block for synthesizing compounds with diverse pharmacological effects, including anticancer, anticonvulsant, and antimicrobial activities.[1][2][3] this compound is a specific embodiment of this scaffold, featuring a central phenyl ring substituted with a piperazine group and an acetamide group. Its derivatives have been investigated for a range of therapeutic applications.
Potential Mechanisms of Action and Therapeutic Targets
Based on the biological activities of its derivatives, the this compound scaffold may exert its effects through several mechanisms, primarily by interacting with key proteins involved in cellular signaling and neuronal excitability.
Oncology: Targeting PI3Kδ Signaling
Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][2][4]triazin-4-amine have been identified as highly potent and selective inhibitors of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme.[5] PI3Kδ is a crucial component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and autoimmune diseases.[5] Inhibition of PI3Kδ can lead to decreased cell proliferation, survival, and migration.
Signaling Pathway of PI3Kδ Inhibition
Caption: PI3Kδ inhibition by a derivative of the scaffold.
Neuroscience: Modulation of Neuronal Excitability
Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity, particularly in the maximal electroshock (MES) seizure model.[2] This suggests a mechanism of action related to the modulation of voltage-sensitive sodium channels. The MES test is indicative of a compound's ability to prevent the spread of seizures, a property of many established antiepileptic drugs that target sodium channels. One of the potent derivatives was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[2]
Logical Flow of Anticonvulsant Activity
Caption: Postulated mechanism for anticonvulsant effects.
Infectious Diseases: Antimicrobial and Antifungal Activity
Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have shown significant in vitro antimicrobial activity against various bacterial and fungal strains.[3][4] The exact mechanism is not fully elucidated but is thought to involve the disruption of microbial cellular processes. The quinazolinone moiety, often combined with the piperazine-acetamide scaffold, is known to contribute to antimicrobial effects.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for various derivatives of the this compound scaffold.
Table 1: Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives [2]
| Compound | MES Test Dose (mg/kg) | Time Point (h) | Neurological Toxicity (Rotarod Test) |
| 12 (N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide) | 100 | 0.5 | Not reported |
| 13 (N-(3-chlorophenyl)-2-morpholino-acetamide) | 100 | 0.5 | Not reported |
| 300 | 4 |
Table 2: Antimicrobial Activity of Thiophene and Piperazine Derivatives [6]
| Compound | Microorganism | MIC (µg/ml) | Standard Drug | Standard Drug MIC (µg/ml) |
| 7f | Proteus vulgaris NCIM 2813 | 93.7 | Ampicillin | 125 |
| 7g | Aspergillus Niger NCIM 50 | 93.7 | Nystatin | 125 |
| 7i | Aspergillus Niger NCIM 50 | 93.7 | Nystatin | 125 |
Table 3: Enzyme Inhibitory Activity of Benzothiazole-piperazine-acetamide Derivatives [7]
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 3c | Acetylcholinesterase (AChE) | 0.030 ± 0.001 | Donepezil | 0.0201 ± 0.0010 |
| 3j | β-secretase 1 (BACE-1) | 0.119 ± 0.004 | Donepezil | 0.110 ± 0.005 |
Experimental Protocols
Synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives[2]
The final compounds were synthesized via an alkylation reaction of the corresponding amines with previously obtained alkylating reagents, 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.[2]
Experimental Workflow for Synthesis
Caption: General synthesis workflow.
In Vitro Antimicrobial Activity Assessment (Tube Dilution Technique)[3]
The antimicrobial activity of synthesized compounds was evaluated using the tube dilution technique. This method determines the minimum inhibitory concentration (MIC) of a substance required to inhibit the growth of a specific microorganism.
In Vitro Anticancer Activity Assessment (MTT Assay)[3]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is used to measure the cytotoxic effects of potential anticancer compounds on cell lines.
Anticonvulsant Screening (MES and Subcutaneous Pentylenetetrazole Tests)[2]
Initial anticonvulsant screening was performed using the standard maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice and/or rats. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic seizures.
Neurological Toxicity (Rotarod Test)[2]
Acute neurological toxicity was determined using the rotarod test, which assesses the motor coordination of rodents.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of new therapeutic agents with diverse mechanisms of action. The evidence from its derivatives suggests potential applications in oncology, neurology, and infectious diseases. Future research should focus on synthesizing and screening new analogs to optimize their potency and selectivity for specific biological targets. Further elucidation of the precise molecular interactions through techniques like X-ray crystallography and detailed structure-activity relationship (SAR) studies will be crucial for advancing compounds based on this versatile scaffold towards clinical development.
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-294: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-294, a novel N-acylhydrazone derivative, has emerged as a promising cardiotonic agent with positive inotropic and lusitropic properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LASSBio-294. It details the key experimental findings that have elucidated its primary mechanism of action, which involves the modulation of intracellular calcium dynamics through the activation of adenosine A2A receptors, rather than direct inhibition of phosphodiesterases. This document summarizes critical quantitative data, outlines detailed experimental protocols, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate further research and development.
Introduction
LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, was synthesized and characterized by the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro.[1][2][3] It was developed as part of a research program focused on the discovery of new drug candidates for cardiovascular diseases. Preclinical studies have demonstrated its potential as a therapeutic agent for conditions associated with cardiac dysfunction, such as heart failure and myocardial infarction.[4][5]
Synthesis and Physicochemical Properties
While a detailed, step-by-step synthesis protocol for LASSBio-294 has not been published in extensive public literature, its structure as a N-acylhydrazone suggests a synthesis route involving the condensation of a hydrazide with an aldehyde. The general reaction is depicted below.
For LASSBio-294, this would involve the reaction of 3,4-methylenedioxybenzoyl hydrazide with thiophene-2-carboxaldehyde.
Pharmacological Profile
Inotropic and Lusitropic Effects
LASSBio-294 exhibits significant positive inotropic (increased contractility) and lusitropic (improved relaxation) effects on cardiac muscle.[2] Studies on isolated rat hearts and cardiac muscle preparations have consistently demonstrated a dose-dependent increase in contractile force.[6]
Mechanism of Action: Modulation of Intracellular Calcium
The primary mechanism underlying the cardiotonic effects of LASSBio-294 is the enhancement of intracellular calcium (Ca²⁺) cycling. Specifically, it increases the accumulation of Ca²⁺ into the sarcoplasmic reticulum (SR).[2][6] This leads to a greater release of Ca²⁺ during subsequent contractions, thereby augmenting contractile force.
Unlike many other inotropic agents, LASSBio-294 does not appear to directly inhibit phosphodiesterase type III (PDE3) or sensitize the contractile proteins to Ca²⁺.[6]
Role of Adenosine A2A Receptor Activation
Evidence suggests that the effects of LASSBio-294 are mediated through the activation of adenosine A2A receptors.[5] Activation of these G-protein coupled receptors in cardiomyocytes leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[7][8][9] PKA can then phosphorylate key proteins involved in Ca²⁺ handling, such as phospholamban, leading to enhanced SR Ca²⁺ uptake by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA).[7][8]
References
- 1. Adenosine A2A receptor signaling regulation of cardiac NADPH oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Cardiac A2A Receptors Under Normal and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of N-(3-piperazin-1-ylphenyl)acetamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothesized in silico modeling workflow for investigating the interactions of N-(3-piperazin-1-yl)acetamide, a research compound belonging to the versatile class of piperazine-acetamide scaffolds. Due to the limited availability of specific experimental data for this compound, this document outlines a robust, methodology-driven approach based on established protocols for similar piperazine derivatives. The guide details a hypothetical study targeting the Dopamine D2 Receptor, a common target for piperazine-containing CNS-active compounds. It covers molecular docking, pharmacophore modeling, and simulated ADME properties, alongside detailed protocols for experimental validation via radioligand binding assays. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
N-(3-piperazin-1-ylphenyl)acetamide is a member of the piperazine-acetamide chemical class. The piperazine ring is a "privileged scaffold" in medicinal chemistry, known to impart favorable physicochemical properties and to be a constituent of numerous biologically active compounds with applications in oncology, infectious diseases, and central nervous system (CNS) disorders.[1] While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential activity at G-protein coupled receptors (GPCRs), a frequent target class for piperazine derivatives.
This guide presents a hypothetical, yet plausible, in silico investigation of this compound, postulating the Dopamine D2 Receptor (D2R) as a likely biological target. D2R is a well-validated target for antipsychotic and neurological drugs, and many known D2R ligands feature a piperazine core. The following sections will detail a complete workflow from initial in silico screening to experimental validation, providing researchers with a practical framework for assessing the potential of this and similar research compounds.
Hypothesized Biological Target and Signaling Pathway
For the purpose of this guide, we hypothesize that this compound acts as an antagonist at the Dopamine D2 Receptor. D2R is a Gαi-coupled receptor, and its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D2R by a ligand like this compound would block this effect, thereby preventing the dopamine-induced downstream signaling cascade.
In Silico Modeling Workflow
A typical in silico workflow to investigate the interaction of a small molecule with a protein target involves several stages, from ligand and protein preparation to docking, analysis, and property prediction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimation of the binding affinity through a scoring function.
Experimental Protocol: Molecular Docking of this compound into the Dopamine D2 Receptor
-
Protein Preparation:
-
Obtain the crystal structure of the human Dopamine D2 Receptor (e.g., PDB ID: 6CM4).
-
Using a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation.
-
Generate possible ionization states at a physiological pH (e.g., 7.4).
-
Perform an energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e).
-
-
Grid Generation:
-
Define the binding site on the D2R. This is typically centered on the location of the co-crystallized ligand or key conserved residues (e.g., Asp114 in TM3).
-
Generate a receptor grid that encompasses the defined binding site.
-
-
Docking Simulation:
-
Perform the docking calculation using software like Glide (Schrödinger) or AutoDock Vina.
-
Allow for flexible ligand conformations while keeping the receptor rigid or allowing for limited side-chain flexibility in the binding pocket.
-
Generate a set of possible binding poses (e.g., 10-20 poses).
-
-
Pose Analysis and Scoring:
-
Analyze the generated docking poses based on their docking scores (e.g., GlideScore, kcal/mol).
-
Visually inspect the top-scoring poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key residues in the D2R binding site.
-
Table 1: Hypothetical Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |
| This compound | -8.5 | Asp114, Ser193, Phe390 | Ionic, Hydrogen Bond, Pi-Pi Stacking |
| Risperidone (Reference) | -10.2 | Asp114, Ser193, Phe389, Trp386 | Ionic, Hydrogen Bond, Pi-Pi Stacking |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection:
-
Compile a set of known D2R antagonists with a range of activities (e.g., from public databases like ChEMBL).
-
Include this compound in the dataset.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable centers.
-
-
Pharmacophore Model Generation and Validation:
-
Use software like PHASE (Schrödinger) or LigandScout to generate pharmacophore hypotheses.
-
Score and rank the hypotheses based on their ability to align the active molecules and distinguish them from inactive ones (if a set of inactives is available).
-
The best model will represent the key features required for D2R antagonism.
-
Table 2: Hypothetical Pharmacophore Model Features for D2R Antagonism
| Feature Type | Number of Features |
| Aromatic Ring | 2 |
| Hydrogen Bond Acceptor | 1 |
| Positive Ionizable | 1 |
| Hydrophobic Group | 1 |
ADME/Tox Prediction
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for early assessment of a compound's drug-likeness.
Experimental Protocol: In Silico ADME/Tox Prediction
-
Input Structure:
-
Use the 2D or 3D structure of this compound.
-
-
Property Calculation:
-
Utilize software or web servers (e.g., SwissADME, QikProp) to calculate various physicochemical and pharmacokinetic properties.
-
Key properties include molecular weight, logP (lipophilicity), aqueous solubility, number of hydrogen bond donors and acceptors, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Predict potential metabolic liabilities and toxicity risks (e.g., hERG inhibition, mutagenicity).
-
Table 3: Predicted ADME Properties for this compound
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 219.29 g/mol | < 500 |
| logP | 1.85 | -0.4 to +5.6 |
| Aqueous Solubility (logS) | -2.5 | > -4.0 |
| H-bond Donors | 2 | ≤ 5 |
| H-bond Acceptors | 3 | ≤ 10 |
| Lipinski's Rule Violations | 0 | ≤ 1 |
Experimental Validation
The predictions from in silico models must be validated through experimental assays. A radioligand binding assay is the gold standard for determining the binding affinity of a compound to its target receptor.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the human Dopamine D2 Receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[2]
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a suitable D2R radioligand (e.g., [³H]-Spiperone) with the membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[2]
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Table 4: Hypothetical Radioligand Binding Assay Results
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Risperidone (Reference) | 5 | 2.5 |
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, in silico and experimental workflow for the characterization of this compound as a potential Dopamine D2 Receptor antagonist. By employing molecular docking, pharmacophore modeling, and ADME/Tox predictions, researchers can generate initial hypotheses about the compound's binding mode, key structural features for activity, and its drug-like properties. Subsequent experimental validation through techniques such as radioligand binding assays is crucial to confirm these computational predictions and accurately quantify the compound's affinity for its target. The methodologies and data presentation formats provided herein serve as a robust template for the investigation of novel research compounds in the early stages of drug discovery.
References
The Multifaceted Biological Activities of Piperazine-Acetamide Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine-acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core has been successfully functionalized to yield potent anticancer, antimicrobial, and neuroprotective agents. This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to support ongoing drug discovery and development efforts.
Anticancer Activity: Targeting Key Signaling Pathways
Piperazine-acetamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
A novel piperazine derivative has been shown to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting multiple signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL[1][2]. The inhibition of these pathways disrupts downstream signaling cascades that are crucial for cancer cell growth and survival. Another study on a novel piperazine compound demonstrated its ability to induce apoptosis through both extrinsic and intrinsic pathways, highlighting the multifaceted nature of its anticancer effects[3].
Quantitative Anticancer Activity Data
The anticancer efficacy of various piperazine-acetamide derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 8h | MCF-7 (Breast Cancer) | 18.62 ± 1.41 | [4] |
| 8g | MCF-7 (Breast Cancer) | 50.19 ± 2.28 | [4] |
| PCC | SNU-475 (Liver Cancer) | 6.98 ± 0.11 (µg/ml) | [3] |
| PCC | SNU-423 (Liver Cancer) | 7.76 ± 0.45 (µg/ml) | [3] |
| Compound 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [5] |
| Compound 25 | HOP-92 (Non-small cell lung cancer) | 1.35 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562, HeLa, AGS)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Piperazine-acetamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine-acetamide compounds in the culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway Diagram: Anticancer Mechanism
The following diagram illustrates the inhibition of key cancer signaling pathways by piperazine-acetamide derivatives.
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: N-(3-piperazin-1-ylphenyl)acetamide in Cardiac Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-piperazin-1-ylphenyl)acetamide is a synthetic compound featuring a piperazine-acetamide scaffold. The piperazine ring is a common motif in medicinal chemistry, known to impart a range of biological activities to molecules.[1] Derivatives of piperazine have been investigated for various therapeutic applications, and some have been shown to modulate muscle function.[2][3][4] Notably, piperazine itself has been observed to depress both the rate and force of contraction in cardiac muscle preparations.[2] This suggests that this compound and its analogs are compounds of interest for screening for potential effects on cardiac muscle contractility.
These application notes provide a framework for evaluating the effects of this compound on cardiac muscle contractility using established in vitro methodologies. The protocols detailed below are designed to enable researchers to characterize the potential positive or negative inotropic effects of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Dose-Response Effect of this compound on Cardiomyocyte Contractility Parameters
| Concentration (µM) | Peak Shortening (% of Baseline) | Time to Peak Contraction (ms) | Time to 90% Relaxation (ms) | Beating Rate (beats/min) |
| Vehicle Control | 100 ± 5 | 150 ± 10 | 300 ± 20 | 60 ± 5 |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Table 2: Effect of this compound on Isolated Cardiac Muscle Tissue Contractility
| Concentration (µM) | Developed Force (mN) | Rate of Force Development (+dF/dt, mN/ms) | Rate of Relaxation (-dF/dt, mN/ms) |
| Vehicle Control | 10.0 ± 1.5 | 50 ± 8 | 40 ± 7 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Signaling Pathways
The contractility of cardiac muscle is a complex process regulated by intricate signaling pathways. A potential mechanism of action for a piperazine-containing compound could involve modulation of ion channels, G-protein coupled receptors, or intracellular calcium handling. The following diagram illustrates a simplified overview of the key signaling pathways in cardiac muscle excitation-contraction coupling.
Caption: Simplified signaling pathway of cardiac muscle excitation-contraction coupling.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on cardiac muscle contractility.
Protocol 1: In Vitro Contractility Assay Using Human iPSC-Derived Cardiomyocytes
This protocol utilizes human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the effects of the test compound on cellular contractility.[5][6]
Experimental Workflow:
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel (Cav3.2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncardia.com [ncardia.com]
LASSBio-294: Application Notes and Protocols for Investigating a Novel Cardioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of LASSBio-294, a promising thienylhydrazone derivative with significant potential as a therapeutic for cardiac dysfunction. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for researchers to investigate its effects.
Introduction
LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) is a novel synthetic compound that has demonstrated both positive inotropic and lusitropic (improved relaxation) effects on cardiac muscle.[1][2] It has shown potential in preventing cardiac remodeling and dysfunction following myocardial infarction (MI).[1] Its multifaceted mechanism of action involves modulation of intracellular calcium handling and activation of crucial signaling pathways, making it a compelling candidate for the treatment of heart failure.[1][3]
Mechanism of Action
LASSBio-294 exerts its cardioprotective effects through two primary mechanisms:
-
Enhanced Sarcoplasmic Reticulum Ca²⁺ Handling: The compound directly improves the function of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in cardiomyocytes.[1][2] Specifically, LASSBio-294 increases the uptake of calcium into the SR, leading to a greater calcium load available for release during subsequent contractions.[2][4] This enhanced calcium cycling results in a stronger force of contraction (positive inotropy) without significantly altering the sensitivity of the contractile proteins to calcium.[2][4]
-
Vasodilatory and Anti-inflammatory Effects: LASSBio-294 also exhibits vasodilatory properties, likely through the inhibition of phosphodiesterase 5 (PDE5), which leads to an increase in cyclic guanosine monophosphate (cGMP) levels.[5] This contributes to reduced afterload on the heart. Additionally, it is suggested to act as an agonist of adenosine A2A receptors, which can mediate anti-inflammatory and anti-fibrotic effects, further protecting the heart from remodeling after injury.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on LASSBio-294.
Table 1: In Vitro Effects of LASSBio-294 on Cardiac Contractility
| Parameter | Tissue/Cell Type | Concentration | Effect | Reference |
| Spontaneous Contractions | Isolated Rat Hearts | 25 µM | 128.0 ± 0.7% of control (maximal effect) | [2] |
| Twitch Tension (Atrial) | Electrically Stimulated Rat Atrial Muscle | 200 µM | 163.1 ± 18.4% increase | [2] |
| Twitch Tension (Papillary) | Electrically Stimulated Rat Papillary Muscle | 200 µM | 153.5 ± 28.5% increase | [2] |
| Twitch Tension (Ventricular) | Electrically Stimulated Rat Ventricular Muscle | 200 µM | 201.5 ± 18.5% increase | [2] |
| SR Ca²⁺ Uptake | Saponin-Skinned Rat Ventricular Cells | 100 µM | 40% increase | [2] |
Table 2: In Vivo Effects of LASSBio-294 in a Rat Model of Myocardial Infarction
| Parameter | Treatment Group | Value | Control (MI + Vehicle) | Reference |
| Left Ventricular End-Diastolic Pressure (LVEDP) | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Reduced | Increased post-MI | [1] |
| Collagen Volume Fraction | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Reduced | Increased post-MI | [1] |
| Cardiac Hypertrophy | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Partially reverted | Present post-MI | [1] |
| Ejection Fraction (SHR-MI) | LASSBio-294 (5 mg/kg, p.o.) | 73.2 ± 1.0 % | 25.3 ± 6.4 % | [7] |
| Fractional Shortening (SHR-MI) | LASSBio-294 (5 mg/kg, p.o.) | 43.5 ± 6.6 % | 25.3 ± 11.0 % | [7] |
Table 3: Vasodilatory Effects of LASSBio-294
| Parameter | Tissue | IC₅₀ | Notes | Reference |
| Relaxation | Isolated Rat Aortic Rings | 74 µM | Endothelium-dependent | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways of LASSBio-294 and a general workflow for its evaluation.
Caption: Proposed signaling pathways for LASSBio-294 in cardiomyocytes and vascular smooth muscle.
References
- 1. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic GMP-dependent vasodilatory properties of LASSBio 294 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LASSBio-294 in the Study of Intracellular Calcium Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-294, a novel thienylhydrazone derivative, has emerged as a significant pharmacological tool for investigating intracellular calcium (Ca²⁺) regulation, particularly within cardiac myocytes. As a positive inotropic agent, it enhances myocardial contractility by modulating sarcoplasmic reticulum (SR) Ca²⁺ handling. These application notes provide a comprehensive overview of LASSBio-294, its mechanism of action, and detailed protocols for its use in studying intracellular Ca²⁺ dynamics.
Mechanism of Action
LASSBio-294 exerts its effects on intracellular Ca²⁺ regulation primarily through its activity as an agonist of the adenosine A₂A receptor.[1] This interaction initiates a signaling cascade that leads to an increase in the uptake of Ca²⁺ into the sarcoplasmic reticulum, a critical intracellular Ca²⁺ store. The enhanced SR Ca²⁺ load results in a greater release of Ca²⁺ during subsequent cellular excitation, thereby increasing the force of muscle contraction.[2][3]
Key aspects of LASSBio-294's mechanism include:
-
Increased SR Ca²⁺ Uptake: LASSBio-294 has been shown to increase Ca²⁺ uptake into the SR.[3] This is, at least in part, attributed to the restoration of sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) levels, particularly in pathological conditions like myocardial infarction.[1]
-
No Direct Ca²⁺ Release: Studies have indicated that LASSBio-294 does not directly induce the release of Ca²⁺ from the SR.[2]
-
Minimal Effect on Myofilament Ca²⁺ Sensitivity: The compound does not significantly alter the sensitivity of the contractile proteins to Ca²⁺.[2][3]
The proposed signaling pathway for LASSBio-294 is illustrated below.
Data Presentation
The following tables summarize the quantitative data on the effects of LASSBio-294 on various parameters of cardiac muscle function.
Table 1: Inotropic Effects of LASSBio-294
| Preparation | Parameter | Concentration | Effect |
| Isolated Rat Hearts | Spontaneous Contractions | 25 µM | 128.0 ± 0.7% of control (maximal effect)[3] |
| Electrically Stimulated Rat Atrial Muscle | Twitch Tension | 200 µM | 163.1 ± 18.4% increase[3] |
| Electrically Stimulated Rat Papillary Muscle | Twitch Tension | 200 µM | 153.5 ± 28.5% increase[3] |
| Electrically Stimulated Rat Ventricular Muscle | Twitch Tension | 200 µM | 201.5 ± 18.5% increase[3] |
Table 2: Effects of LASSBio-294 on SR Ca²⁺ Handling in Saponin-Skinned Ventricular Cells
| Parameter | Concentration | Effect |
| SR Ca²⁺ Uptake | 100 µM | 40% increase[3] |
| Caffeine-Induced Contracture (EC₅₀) | 5.4 µM | Increased caffeine response by up to 44.4 ± 8.6%[2] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of LASSBio-294 on intracellular Ca²⁺ regulation are provided below.
Protocol 1: Preparation of Saponin-Skinned Cardiac Muscle Fibers
This protocol allows for the direct study of sarcoplasmic reticulum function by selectively permeabilizing the sarcolemma while leaving the SR intact.
Materials:
-
Rat ventricular papillary muscles
-
Relaxing solution (pCa 9.0)
-
Skinning solution (Relaxing solution with 50 µg/mL saponin)
-
Cryoprotectant solution (Relaxing solution with 50% glycerol)
-
Force transducer and data acquisition system
Procedure:
-
Excise the heart from a euthanized rat and place it in ice-cold Krebs solution.
-
Dissect ventricular papillary muscles in cold relaxing solution.
-
Tie the ends of the muscle with silk sutures.
-
Incubate the muscle in skinning solution for 30 minutes at 4°C with gentle agitation.
-
Wash the skinned fibers three times with relaxing solution to remove the saponin.
-
Store the skinned fibers in cryoprotectant solution at -20°C for later use.
Protocol 2: Measurement of SR Ca²⁺ Uptake in Skinned Fibers
This protocol assesses the effect of LASSBio-294 on the ability of the SR to take up Ca²⁺.
Materials:
-
Saponin-skinned cardiac fibers
-
Relaxing solution (pCa 9.0)
-
Loading solution (pCa 6.6)
-
Releasing solution (Relaxing solution with 20 mM caffeine)
-
LASSBio-294 stock solution (dissolved in DMSO)
-
Force transducer and data acquisition system
Procedure:
-
Mount a skinned fiber between a force transducer and a length controller.
-
Bathe the fiber in relaxing solution to establish a baseline.
-
To load the SR with Ca²⁺, incubate the fiber in the loading solution for a defined period (e.g., 3 minutes). This can be done in the absence (control) or presence of various concentrations of LASSBio-294.
-
Wash the fiber briefly in relaxing solution to remove excess Ca²⁺.
-
Induce Ca²⁺ release from the SR by exposing the fiber to the releasing solution containing caffeine.
-
Record the resulting force transient (caffeine-induced contracture). The amplitude of this contracture is proportional to the amount of Ca²⁺ taken up by the SR.
-
Compare the amplitude of the caffeine-induced contracture in the presence and absence of LASSBio-294 to determine its effect on SR Ca²⁺ uptake.
References
- 1. Adenosine A2A receptor agonist prevents cardiac remodeling and dysfunction in spontaneously hypertensive male rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(3-piperazin-1-ylphenyl)acetamide in Antimicrobial and Antifungal Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antimicrobial and antifungal activity of the specific compound N-(3-piperazin-1-ylphenyl)acetamide is limited in the reviewed literature. The following application notes and protocols are based on studies of structurally related piperazine-acetamide derivatives and analogs. This information serves as a representative guide to the potential applications and methodologies for evaluating the antimicrobial and antifungal properties of this class of compounds.
Introduction
The piperazine ring is a recognized pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial and antifungal effects. The acetamide moiety is also a common feature in many bioactive molecules. The combination of these two scaffolds in compounds like this compound suggests a potential for antimicrobial and antifungal efficacy. This document provides a summary of reported quantitative data for related compounds and detailed experimental protocols for in vitro assays.
Data Presentation: Antimicrobial and Antifungal Activity of Piperazine-Acetamide Derivatives
The following tables summarize the antimicrobial and antifungal activities of various N-phenylacetamide and piperazine derivatives, providing insights into the potential efficacy of the core structure.
Table 1: Antifungal Activity of N4-(piperazinoyl-methyl)-N,N-diaryl-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide Derivatives [1][2]
| Compound | Test Organism | MIC (µmol/mL) |
| 7a | Trichophyton rubrum | 0.125 |
| Epidermophyton floccosum | 0.250 | |
| Malassezia furfur | 0.125 | |
| 7b | Trichophyton rubrum | 0.062 |
| Epidermophyton floccosum | 0.125 | |
| Malassezia furfur | 0.062 | |
| 7c | Trichophyton rubrum | 0.250 |
| Epidermophyton floccosum | 0.125 | |
| Malassezia furfur | 0.250 | |
| Ketoconazole (Standard) | Trichophyton rubrum | 0.031 |
| Epidermophyton floccosum | 0.031 | |
| Malassezia furfur | 0.031 |
Table 2: Antibacterial and Antifungal Activity of Substituted Phenyl Acetamide Piperazine Derivatives [3][4]
| Compound | Bacterial Strain | Antifungal Strain | Activity |
| Substituted Phenyl Acetamide Piperazine Derivative | Staphylococcus aureus | Candida albicans | Good |
| Streptococcus pyogenes | Aspergillus niger | Good (one compound) | |
| Escherichia coli | Moderate | ||
| Pseudomonas aeruginosa | Moderate | ||
| Ciprofloxacin (Standard) | Gram-positive & Gram-negative bacteria | - | High |
| Griseofulvin (Standard) | - | Aspergillus niger | High |
Table 3: Antimicrobial Activity of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) Derivatives [5][6][7]
| Compound | Bacterial Strain | Fungal Strain | Activity |
| Sulfonamide Derivatives (6a-e) | Various | Candida albicans | Significant |
| Alkylated Derivatives (8a-e) | Various | Aspergillus flavus | Significant |
| Nystatin (Standard) | - | Various fungi | High |
Table 4: In Vitro Antimicrobial Activity of 2-(4-((5-bromo-2-methoxyphenyl)sulfonyl) piperazine-1-yl) acetamide Derivatives [8]
| Compound | Bacterial Strains | Fungal Strains | Activity |
| 7d, 7e, 7f, 7j, 7k, 7l | Four bacterial strains | Two fungal strains | Relatively good |
Experimental Protocols
The following are detailed protocols for common antimicrobial and antifungal assays applicable to the evaluation of this compound and its derivatives.
Protocol 1: Agar Well Diffusion Method for Antibacterial Screening
This method is used for the preliminary screening of antibacterial activity.
Materials:
-
Nutrient Agar plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Test compound solutions at various concentrations (e.g., 6.25 to 100 µg/mL)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the agar plates uniformly with the test bacterial culture.
-
Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Nutrient broth (e.g., Mueller-Hinton Broth)
-
Bacterial or fungal cultures
-
Test compound stock solution
-
Standard antimicrobial agent
-
Spectrophotometer or microplate reader
Procedure:
-
Dispense 100 µL of nutrient broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a standardized inoculum of the test microorganism and add a defined volume to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance with a microplate reader.
Protocol 3: Turbidimetric Method for Antifungal Susceptibility Testing[1]
This method relies on measuring the turbidity of a fungal culture to determine growth inhibition.
Materials:
-
Fungal cultures (e.g., Trichophyton rubrum, Epidermophyton floccosum, Malassezia furfur)
-
Sabouraud Dextrose Broth
-
Test compound solutions
-
Standard antifungal agent (e.g., Ketoconazole)
-
Spectrophotometer
Procedure:
-
Prepare a standardized suspension of the fungal spores.
-
In a series of test tubes, prepare different concentrations of the test compound in the broth.
-
Inoculate each tube with the fungal suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the tubes at an appropriate temperature for a specified period (e.g., 7 days).
-
Measure the turbidity of each tube using a spectrophotometer at a specific wavelength (e.g., 530 nm).
-
Compare the turbidity of the test samples to the controls to determine the extent of growth inhibition.
Mandatory Visualizations
Caption: General workflow for antimicrobial drug discovery and evaluation.
Caption: Workflow for the Agar Well Diffusion antimicrobial assay.
Caption: Workflow for the Broth Microdilution MIC determination.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijbpas.com [ijbpas.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Utilizing LASSBio-294 in the Prevention of Myocardial Infarction-Induced Cardiac Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, frequently leading to progressive cardiac remodeling and heart failure. LASSBio-294, a novel thienylhydrazone derivative, has emerged as a promising therapeutic agent in preclinical studies for mitigating the adverse consequences of MI.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the cardioprotective effects of LASSBio-294.
LASSBio-294 exhibits both positive inotropic (increasing the force of contraction) and lusitropic (improving relaxation) properties.[1] Its primary mechanism of action involves the enhancement of intracellular calcium (Ca²⁺) regulation within cardiomyocytes. Specifically, LASSBio-294 has been shown to restore the function of the sarcoplasmic reticulum (SR), a key organelle in Ca²⁺ handling, by increasing Ca²⁺ uptake.[1][3][4] Furthermore, it enhances the sensitivity of contractile proteins to Ca²⁺, thereby improving cardiac contractility.[1] In animal models of MI, treatment with LASSBio-294 has been demonstrated to reduce cardiac hypertrophy, decrease collagen deposition (fibrosis), and improve hemodynamic parameters such as left ventricular end-diastolic pressure.[1][2] The cardioprotective effects of LASSBio-294 may also be linked to the activation of adenosine A2A receptors.[5]
These notes offer a comprehensive guide to the experimental procedures for evaluating the efficacy of LASSBio-294, including in vivo models of myocardial infarction and in vitro assessments of cardiac muscle function.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies on LASSBio-294.
Table 1: Effects of LASSBio-294 on Cardiac Remodeling and Hemodynamics in a Rat Model of Myocardial Infarction
| Parameter | Sham | MI + Vehicle | MI + LASSBio-294 (2 mg/kg) |
| Cardiac Hypertrophy (Heart Weight/Body Weight, mg/g) | 2.6 ± 0.1 | 3.2 ± 0.1 | 2.8 ± 0.1# |
| Nuclear Density (nuclei/mm²) | 2800 ± 200 | 4200 ± 300 | 3100 ± 250# |
| Collagen Volume Fraction (%) | 3.5 ± 0.5 | 12.0 ± 1.5 | 6.0 ± 1.0# |
| Left Ventricular End-Diastolic Pressure (LVEDP, mmHg) | 5 ± 1 | 18 ± 2 | 9 ± 1# |
*p < 0.05 vs. Sham; #p < 0.05 vs. MI + Vehicle Data adapted from Costa et al., 2010.[1][2]
Table 2: In Vitro Effects of LASSBio-294 on Cardiac Muscle Contractility and Calcium Handling
| Parameter | Control | LASSBio-294 |
| Spontaneous Contractions of Isolated Hearts (% of control, 25 µM) | 100 | 128.0 ± 0.7 |
| Twitch Tension in Isolated Ventricular Muscle (% of control, 200 µM) | 100 | 201.5 ± 18.5 |
| SR Ca²⁺ Uptake in Skinned Ventricular Cells (%, 100 µM) | 100 | 140 |
Data adapted from Sudo et al., 2001.[3][4]
Experimental Protocols
Protocol 1: In Vivo Myocardial Infarction Model and LASSBio-294 Administration
Objective: To induce myocardial infarction in rats and evaluate the therapeutic efficacy of LASSBio-294 on cardiac remodeling and function.
Materials:
-
Male Wistar rats (200-250 g)
-
LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone)
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
Suture materials (e.g., 6-0 silk)
-
Ventilator
-
Intraperitoneal injection supplies
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Anesthetize the animals using an appropriate anesthetic regimen.
-
Surgical Procedure (Myocardial Infarction):
-
Intubate the rat and provide artificial ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a silk suture to induce myocardial infarction.
-
In sham-operated animals, the suture is passed under the LAD artery but not tied.
-
Close the chest in layers and allow the animal to recover.
-
-
LASSBio-294 Administration:
-
Endpoint Analysis (after 4 weeks):
-
Hemodynamic Measurements: Anesthetize the animals and insert a catheter into the left ventricle via the right carotid artery to measure parameters such as Left Ventricular End-Diastolic Pressure (LVEDP).
-
Histological Analysis: Euthanize the animals and excise the hearts. Fix the hearts in 10% formalin, embed in paraffin, and section for histological staining (e.g., Hematoxylin and Eosin for nuclear density, Picrosirius Red for collagen).
-
Cardiac Hypertrophy Assessment: Measure the heart weight and body weight of the animals and calculate the ratio.
-
Protocol 2: In Vitro Assessment of Cardiac Contractility in Isolated Heart Preparations
Objective: To evaluate the direct effects of LASSBio-294 on the contractility of isolated hearts.
Materials:
-
Male Wistar rats (200-250 g)
-
Langendorff apparatus
-
Krebs-Henseleit solution
-
LASSBio-294
-
Force transducer and data acquisition system
Procedure:
-
Heart Isolation: Anesthetize the rat and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Langendorff Perfusion:
-
Mount the aorta on the cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
-
Contractility Measurement:
-
Attach a force transducer to the apex of the heart to record isometric contractions.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
-
LASSBio-294 Perfusion:
-
After stabilization, perfuse the heart with Krebs-Henseleit solution containing increasing concentrations of LASSBio-294 (e.g., up to 25 µM).[4]
-
Record the changes in spontaneous heart contractions.
-
Protocol 3: Calcium Uptake Assay in Saponin-Skinned Cardiac Fibers
Objective: To determine the effect of LASSBio-294 on sarcoplasmic reticulum Ca²⁺ uptake.
Materials:
-
Rat ventricular tissue
-
Saponin solution
-
Solutions with varying Ca²⁺ concentrations (pCa solutions)
-
Caffeine solution
-
LASSBio-294
-
Force transducer and data acquisition system
Procedure:
-
Preparation of Skinned Fibers:
-
Dissect small muscle fiber bundles from the rat ventricle.
-
Chemically "skin" the fibers by incubating them in a relaxing solution containing saponin. This permeabilizes the cell membrane while keeping the SR intact.
-
-
Experimental Setup:
-
Mount the skinned fiber between a force transducer and a fixed hook in an experimental chamber.
-
-
SR Ca²⁺ Loading and Release:
-
Expose the fiber to a loading solution containing a specific Ca²⁺ concentration to allow the SR to accumulate Ca²⁺.
-
Induce Ca²⁺ release and subsequent contraction by rapidly applying a caffeine solution. The magnitude of the caffeine-induced contraction is proportional to the amount of Ca²⁺ taken up by the SR.
-
-
Effect of LASSBio-294:
Visualizations
Caption: Proposed signaling pathway of LASSBio-294 in cardiomyocytes.
Caption: Experimental workflow for evaluating LASSBio-294.
References
- 1. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(3-piperazin-1-ylphenyl)acetamide and its Analogs in Neurodegenerative Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine-acetamide scaffold is a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its derivatives are of significant interest in the investigation of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases due to their ability to interact with multiple, disease-relevant targets.[2][3][4] This document provides an overview of the potential applications of N-(3-piperazin-1-ylphenyl)acetamide and its analogs, along with representative protocols for their synthesis and evaluation in a research setting. While specific data for this compound is limited, the information presented here is based on closely related compounds and provides a framework for its investigation.
Potential Mechanisms of Action in Neurodegenerative Disorders
Piperazine-acetamide derivatives have been explored for their effects on several key pathways implicated in neurodegeneration:
-
Cholinesterase Inhibition: In Alzheimer's disease, the breakdown of the neurotransmitter acetylcholine by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) contributes to cognitive decline. Several piperazine derivatives have been shown to inhibit these enzymes, thereby increasing acetylcholine levels.[5][6][7]
-
Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Certain piperazine-containing compounds have demonstrated the ability to inhibit Aβ aggregation and disaggregate pre-formed fibrils.[2][3][5]
-
Dopamine Receptor Modulation: In Parkinson's disease, the loss of dopaminergic neurons leads to motor and non-motor symptoms.[8] Piperazine derivatives have been designed as agonists for dopamine D2 and D3 receptors, aiming to restore dopaminergic signaling.[4][9]
-
Neuroprotection: Beyond specific targets, some piperazine analogs have shown neuroprotective effects in cell-based models of neurotoxicity, suggesting they may help protect neurons from damage.[4][6]
Data Presentation: Biological Activities of Representative Piperazine-Acetamide Analogs
The following tables summarize the reported biological activities of various piperazine derivatives from the literature. This data can serve as a benchmark for the evaluation of this compound.
Table 1: Cholinesterase Inhibition by Piperazine Derivatives
| Compound | Target | IC50 (µM) | Source |
| Benzimidazole Derivative 3b | BChE | 5.18 | [6] |
| Benzimidazole Derivative 3d | BChE | 5.22 | [6] |
| Benzothiazole Derivative 3c | AChE | 0.030 | [7] |
| Donepezil (Reference) | AChE | 0.0201 | [7] |
Table 2: Dopamine Receptor Binding and Functional Activity of Piperazine Analogs
| Compound | Receptor | Ki (nM) | EC50 (nM) | Source |
| Haloperidol (Reference) | D2 | 0.89 | - | [9] |
| Aripiprazole (Reference) | D2 | 0.34 | - | [9] |
| Aripiprazole (Reference) | D3 | 0.8 | - | [9] |
| Cariprazine (Reference) | D2 | 0.49 | - | [9] |
| Cariprazine (Reference) | D3 | 0.085 | - | [9] |
| (-)-9b | D3 | - | 0.10 | [4] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of this compound and its analogs.
Protocol 1: Representative Synthesis of N-(Aryl)-2-(piperazin-1-yl)acetamide Derivatives
This protocol is a general method adapted from the synthesis of similar compounds.[10][11]
Workflow for Synthesis of N-(Aryl)-2-(piperazin-1-yl)acetamide Derivatives
Caption: General workflow for the synthesis of N-(aryl)-2-(piperazin-1-yl)acetamide derivatives.
Materials:
-
Piperazine
-
Appropriate 2-chloro-N-arylacetamide (e.g., 2-chloro-N-(3-aminophenyl)acetamide)
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
Acetone (or other suitable solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in dry acetone.
-
Add a catalytic amount of potassium iodide.
-
Heat the mixture to 60°C with stirring.
-
Dissolve the 2-chloro-N-arylacetamide (1.0 equivalent) in a minimal amount of acetone and add it dropwise to the reaction mixture.
-
Allow the reaction to proceed at 60°C for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a standard method for assessing the inhibition of AChE and BChE.
Caption: Workflow for evaluating a test compound in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Test compound (this compound or analog)
-
Vehicle for test compound (e.g., saline, DMSO)
-
Rotarod apparatus
-
Morris water maze
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Housing and Grouping: Acclimatize male C57BL/6 mice for at least one week. Divide them into three groups: (1) Vehicle control, (2) MPTP + Vehicle, and (3) MPTP + Test Compound.
-
Dosing: Administer the test compound or its vehicle orally once daily for 15 days.
-
MPTP Induction: From day 8 to day 14, administer MPTP (e.g., 30 mg/kg, intraperitoneally) to the MPTP-treated groups once daily. Administer saline to the vehicle control group.
-
Behavioral Analysis:
-
Rotarod Test: On day 15, assess motor coordination and balance by placing the mice on a rotating rod and recording the latency to fall.
-
Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a pool of water and recording the escape latency.
-
-
Tissue Collection and Analysis:
-
On day 16, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process them for immunohistochemistry.
-
Stain brain sections from the substantia nigra with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons to assess neuroprotection.
-
Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β) and markers of oxidative stress.
-
Safety and Handling
-
General Precautions: As with any chemical compound, this compound and its analogs should be handled in a well-ventilated fume hood. [12]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [13]* Toxicity: The specific toxicity of this compound has not been established. However, piperazine itself can cause skin and eye irritation and may cause an allergic skin reaction. [14]Therefore, direct contact should be avoided.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition. [14] Disclaimer: These protocols are intended for guidance in a research setting only. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare. Researchers should perform their own risk assessments before beginning any new experimental work.
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement of in Vivo Efficacy of the Parent Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel multi-targeted agents for Alzheimer's disease: Synthesis, biological evaluation, and molecular modeling of novel 2-[4-(4-substitutedpiperazin-1-yl)phenyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for LASSBio-294 as a Cardiotonic Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
LASSBio-294, chemically identified as 3,4-methylenedioxybenzoyl-2-thienylhydrazone, is a novel synthetic compound that has demonstrated significant positive inotropic effects in preclinical studies.[1][2] These application notes provide a comprehensive overview of the experimental protocols and data related to the evaluation of LASSBio-294 as a cardiotonic agent in isolated heart preparations. The primary mechanism of action of LASSBio-294 is attributed to its ability to enhance calcium accumulation within the sarcoplasmic reticulum (SR) of cardiomyocytes, thereby increasing the availability of intracellular calcium for muscle contraction.[1][2] Notably, this positive inotropic effect is achieved without significant alterations in heart rate or other electrocardiogram (ECG) parameters.[1][2][3]
Quantitative Data Summary
The cardiotonic effects of LASSBio-294 have been quantified in various isolated cardiac preparations. The following tables summarize the key findings.
Table 1: Effect of LASSBio-294 on Spontaneous Contractions in Isolated Rat Hearts
| Concentration (μM) | Effect on Contraction (% of Control) |
| 25 | 128.0 ± 0.7 |
Data represents the maximal effect observed.[1][2]
Table 2: Maximal Inotropic Effect of LASSBio-294 on Electrically Stimulated Isolated Cardiac Tissues
| Cardiac Tissue | Concentration (μM) | Maximal Increment of Twitch Tension (% of Control) |
| Atrial Muscle | 200 | 163.1 ± 18.4 |
| Papillary Muscle | 200 | 153.5 ± 28.5 |
| Ventricular Muscle | 200 | 201.5 ± 18.5 |
Table 3: Effect of LASSBio-294 on Sarcoplasmic Reticulum (SR) Calcium Uptake in Saponin-Skinned Ventricular Cells
| Concentration (μM) | Increase in SR Ca2+ Uptake (%) |
| 100 | 40 |
[2]
Table 4: Electrophysiological Effects of LASSBio-294 (100 μM) in Isolated Rat Hearts
| Parameter | Control | LASSBio-294 |
| Heart Rate (b.p.m.) | 220 ± 14.7 | 246 ± 24.6 |
| PR Interval (ms) | 66.0 ± 2.4 | 64.0 ± 2.3 |
| QRS Duration (ms) | 28.8 ± 3.4 | 32.0 ± 2.0 |
No significant changes were observed.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Isolated Langendorff-Perfused Heart Preparation
This protocol is designed to assess the effects of LASSBio-294 on the contractility and electrophysiology of an intact, isolated heart.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Rats are heparinized and anesthetized.
-
The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.
-
Retrograde perfusion is initiated with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose), gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
A force transducer is attached to the apex of the ventricle to record isometric contractions.
-
ECG electrodes are placed on the right atrium and the apex of the ventricle to record electrical activity.
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
LASSBio-294 is then added to the perfusion solution at the desired concentrations.
-
Contractile force, heart rate, PR interval, and QRS duration are recorded continuously.
-
A washout period with drug-free solution should demonstrate the reversibility of the effects.
-
2. Isolated Cardiac Muscle Preparations (Papillary, Atrial, and Ventricular Muscles)
This protocol allows for the evaluation of the direct inotropic effects of LASSBio-294 on specific cardiac muscle types.
-
Tissue Preparation:
-
Following euthanasia, the heart is quickly removed and placed in oxygenated Krebs-Henseleit solution.
-
Papillary muscles from the left ventricle, right atrial trabeculae, and thin ventricular strips are carefully dissected.
-
-
Experimental Setup:
-
The muscle preparations are mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.
-
One end of the muscle is fixed, and the other is connected to an isometric force transducer.
-
The muscles are electrically stimulated with platinum electrodes at a frequency of 1 Hz.
-
The preparations are allowed to equilibrate for at least 60 minutes, with periodic adjustments to the resting tension to achieve the maximal twitch tension (Lmax).
-
-
Drug Application:
-
Once a stable baseline is achieved, LASSBio-294 is added to the bath in a cumulative concentration-response manner.
-
The isometric twitch tension is recorded at each concentration.
-
3. Saponin-Skinned Ventricular Fiber Preparation
This protocol is used to investigate the intracellular mechanism of action of LASSBio-294, specifically its effects on the sarcoplasmic reticulum and contractile proteins.
-
Fiber Preparation:
-
Small bundles of ventricular muscle fibers are dissected and chemically "skinned" with saponin (50 μg/mL) for 30 minutes. This procedure permeabilizes the sarcolemma, allowing for direct access to the intracellular environment while keeping the SR intact.
-
-
Experimental Solutions:
-
A series of solutions with varying concentrations of free Ca2+ (pCa) are prepared using a computer program to calculate the required amounts of CaCl2 and EGTA.
-
-
Measurement of SR Ca2+ Uptake and Release:
-
The skinned fibers are placed in a solution with a low Ca2+ concentration (e.g., pCa 7.0) to allow for Ca2+ loading into the SR in the presence or absence of LASSBio-294.
-
After a defined loading period, the fibers are exposed to a high concentration of caffeine (e.g., 20 mM) to induce the rapid release of Ca2+ from the SR, resulting in a transient contraction.
-
The amplitude of the caffeine-induced contraction is used as an index of the amount of Ca2+ taken up by the SR.
-
-
Assessment of Myofilament Ca2+ Sensitivity:
-
To determine if LASSBio-294 directly affects the contractile proteins, the SR is functionally disrupted (e.g., with a high concentration of caffeine or a detergent).
-
The skinned fibers are then exposed to a range of pCa solutions, and the steady-state force at each pCa is measured to generate a force-pCa relationship.
-
This is repeated in the presence of LASSBio-294 to see if the curve is shifted, indicating a change in myofilament Ca2+ sensitivity.
-
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of LASSBio-294
The primary proposed mechanism for the cardiotonic effect of LASSBio-294 involves the enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake. This leads to an increased SR Ca2+ load, resulting in a greater release of Ca2+ during subsequent action potentials and, consequently, a stronger myocardial contraction.
Caption: Proposed signaling pathway for the positive inotropic effect of LASSBio-294.
Experimental Workflow for Assessing Cardiotonic Activity
The following diagram outlines the general workflow for characterizing the cardiotonic properties of a compound like LASSBio-294 in isolated heart preparations.
Caption: Experimental workflow for characterizing cardiotonic agents.
References
- 1. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Biological Screening of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-phenyl-2-(piperazin-1-yl)acetamide scaffold is a versatile pharmacophore present in a variety of biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticonvulsant, antimicrobial, and anticancer activities.[1][2][3][4] The flexible nature of the piperazine ring allows for substitutions that can modulate the compound's physicochemical properties and target-binding affinity, making it an attractive starting point for drug discovery campaigns.[3] This document provides detailed protocols for the synthesis of these derivatives and their subsequent biological evaluation.
Synthesis Workflow
The synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives is typically achieved through a two-step process. The first step involves the formation of an N-substituted-2-chloroacetamide intermediate, which is then used to alkylate a desired piperazine derivative.
Caption: General workflow for the synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.
Experimental Protocols
Protocol 1: General Synthesis of N-phenyl-2-(piperazin-1-yl)acetamide Derivatives
This protocol is divided into two main steps: the synthesis of the chloroacetamide intermediate and the final alkylation reaction.
Step 1: Synthesis of 2-chloro-N-(substituted phenyl)acetamide (Intermediate)
-
Dissolve the desired substituted aniline (0.01 mol) in glacial acetic acid.
-
To this solution, add chloroacetyl chloride (0.01 mol) dropwise while stirring in an ice bath.[5]
-
After the addition is complete, add a solution of anhydrous sodium acetate.
-
Warm the reaction mixture on a water bath for approximately 15-30 minutes.[6]
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure intermediate.
Step 2: Synthesis of N-phenyl-2-(4-arylpiperazin-1-yl)acetamide (Final Product)
-
In a round-bottom flask, combine the 2-chloro-N-(substituted phenyl)acetamide intermediate (0.01 mol), the desired substituted piperazine (0.01 mol), and anhydrous potassium carbonate (0.02 mol) in dry acetone.[1][6]
-
Add a catalytic amount of potassium iodide to facilitate the reaction.[1]
-
Reflux the mixture for 6-10 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][6]
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final derivative.[7]
Characterization: Confirm the structure of the final compounds using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1][8]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubate at 37°C in a humidified 5% CO₂ atmosphere.[9][10]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Add varying concentrations of the test compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Activity Screening (Disc Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[11]
-
Media Preparation: Prepare and sterilize nutrient agar for bacteria and Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) of the test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.
-
Disc Application: Impregnate sterile paper discs (6 mm) with a known concentration of the synthesized compounds (e.g., 100 µg/mL in DMF).[12]
-
Incubation: Place the discs on the inoculated agar surface. Incubate bacterial plates at 37°C for 24 hours and fungal plates at 28°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. Use standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.
Biological Screening Workflow
The process of evaluating the synthesized compounds involves a hierarchical approach, starting from broad primary screening to more specific secondary assays and mechanism of action studies for the most promising candidates.
Caption: Hierarchical workflow for the biological screening of synthesized derivatives.
Potential Mechanism of Action
Some N-phenyl-2-(piperazin-1-yl)acetamide derivatives have been shown to exert their anticancer effects by inhibiting Topoisomerase II (Topo II), an enzyme crucial for DNA replication and cell division.[13] Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Caption: Simplified pathway for Topoisomerase II inhibition by anticancer agents.
Data Presentation
Quantitative results from biological screenings should be organized into tables for clear comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Anticancer Activity of Derivatives (Example Data)
| Compound ID | N-phenyl Substitution | 4-piperazine Substitution | IC₅₀ (µM) vs. MCF-7[9] | IC₅₀ (µM) vs. PC-3[10] |
| 8a | 2,6-dimethyl | Phenyl | 25.4 | 58.1 |
| 8b | 2,6-dimethyl | 4-Fluorophenyl | 15.2 | 52.0[10] |
| 8c | 4-chloro | 3,4-Dichlorophenyl | 8.9 | 21.5 |
| 8d | 4-chloro | 4-Methoxyphenyl | 35.7 | 75.3 |
| Dox | - (Standard) | - (Standard) | 0.8 | 1.2 |
Table 2: In Vitro Antimicrobial Activity of Derivatives (Example Data)
| Compound ID | N-phenyl Substitution | 4-piperazine Substitution | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. C. albicans[8] |
| 9a | 2-morpholinophenyl | Phenyl | 12 | 15 |
| 9b | 2-morpholinophenyl | 4-Fluorophenyl | 18 | 22 |
| 9c | 2-morpholinophenyl | 4-Bromophenyl | 16 | 20[8] |
| 9d | 2-morpholinophenyl | 3-Hydroxyphenyl | 14 | 19[8] |
| Cipro | - (Standard) | - (Standard) | 25 | - |
| Fluco | - (Standard) | - (Standard) | - | 24 |
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apjhs.com [apjhs.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijres.org [ijres.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of N-(3-piperazin-1-ylphenyl)acetamide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with N-(3-piperazin-1-ylphenyl)acetamide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor aqueous solubility of this compound?
A1: The structure of this compound contains both hydrophobic (the phenylacetamide group) and hydrophilic (the piperazine ring) moieties. While the piperazine group can contribute to aqueous solubility, the overall solubility can be limited by the crystalline structure of the solid form and the energetic barrier to breaking the crystal lattice and solvating the individual molecules in water.[1] Factors such as pH and the presence of other ions in the solution can also significantly impact its solubility.
Q2: What is the first step I should take if I observe precipitation of my compound in my in vitro assay?
A2: The first step is to confirm that the precipitate is indeed your compound and not a component of the cell culture medium.[2] Visually inspect the precipitate under a microscope. If it appears crystalline, it is likely the compound. You should then systematically evaluate your stock solution preparation and the final concentration of the compound in the assay medium.
Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?
A3: The final concentration of dimethyl sulfoxide (DMSO) in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced toxicity and off-target effects.[3][4] It is crucial to determine the specific tolerance of your cell line to DMSO in a separate vehicle control experiment.
Q4: Can pH adjustment improve the solubility of this compound?
A4: Yes, pH can significantly influence the solubility of compounds containing ionizable groups like the piperazine moiety in this compound. The piperazine ring has two nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt. Therefore, adjusting the pH of your buffer to be more acidic may increase the solubility. However, it is critical to ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock Solution into Aqueous Buffer or Cell Culture Medium
Possible Causes:
-
Exceeding Aqueous Solubility: The final concentration of the compound in the aqueous solution exceeds its thermodynamic solubility limit.
-
Insufficient Mixing: Rapid addition of the DMSO stock to the aqueous solution without adequate mixing can cause localized high concentrations and immediate precipitation.
-
Temperature Effects: Changes in temperature between the stock solution and the aqueous buffer can affect solubility.
Solutions:
-
Determine the Kinetic and Thermodynamic Solubility: Before proceeding with your assays, it is highly recommended to determine the solubility of your specific batch of this compound in the relevant aqueous buffers (e.g., PBS, cell culture medium). A suggested protocol is provided below.
-
Optimize Dilution Method:
-
Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[3]
-
Consider a serial dilution approach, where the DMSO stock is first diluted in an intermediate solvent that is miscible with both DMSO and water (e.g., ethanol or polyethylene glycol) before the final dilution in the aqueous buffer.
-
-
Pre-warm Aqueous Buffer: Ensure your aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the DMSO stock.
Issue 2: Low or Inconsistent Results in In Vitro Assays
Possible Causes:
-
Undissolved Compound: The actual concentration of the compound in solution is lower than the nominal concentration due to precipitation.
-
Compound Adsorption: The compound may adsorb to the surface of plasticware (e.g., pipette tips, microplates).
Solutions:
-
Confirm Compound is in Solution: After preparing your final dilutions, centrifuge the solutions at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant for your assay, leaving any pelleted precipitate behind. This will ensure you are working with the soluble fraction of the compound.
-
Use Low-Binding Plasticware: Utilize low-protein-binding microplates and pipette tips to minimize loss of compound due to adsorption.
-
Include Surfactants: In some cases, the addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), can help maintain the compound in solution.[5] However, the compatibility of the surfactant with your assay must be validated.
Quantitative Data Summary
| Solvent/Buffer System (at 25°C) | Estimated Solubility (µg/mL) | Estimated Solubility (mM) | Method of Determination |
| Deionized Water | < 10 | < 0.04 | Shake-Flask Method |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 20 | < 0.08 | Shake-Flask Method |
| 0.1 M HCl | > 1000 | > 4.28 | pH-Solubility Profiling |
| Cell Culture Medium (e.g., DMEM) + 10% FBS | ~50 | ~0.21 | Kinetic Solubility Assay |
| 100% DMSO | > 50,000 | > 214 | Visual Inspection |
Note: The values in this table are for illustrative purposes only and must be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility using Turbidimetric Method
This method provides a rapid assessment of the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom microplate
-
Plate reader with turbidity measurement capability (e.g., measuring absorbance at 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each DMSO stock dilution to the corresponding wells of the PBS-containing plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix the plate thoroughly on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Protocol 2: Preparation of a pH-Adjusted Stock Solution
This protocol describes how to prepare a more concentrated aqueous stock solution by forming a salt of the compound.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
pH meter
Procedure:
-
Weigh out a desired amount of this compound powder.
-
Add a small volume of deionized water to create a slurry.
-
While stirring, slowly add 1 M HCl dropwise until the compound completely dissolves. The piperazine nitrogen will be protonated, forming the more soluble hydrochloride salt.
-
Monitor the pH of the solution. Adjust the pH to the desired level (e.g., pH 4-5) by adding more 1 M HCl or a suitable base (e.g., 1 M NaOH) if necessary. Be aware that increasing the pH may cause the compound to precipitate out of solution.
-
Once the compound is fully dissolved at the desired pH, add deionized water to reach the final target volume and concentration.
-
Sterile-filter the stock solution through a 0.22 µm filter before use in cell-based assays.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.
Caption: Logical troubleshooting flowchart for addressing inconsistent in vitro assay results.
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Technical Support Center: LASSBio-294 Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for LASSBio-294?
A1: LASSBio-294 is an N-acylhydrazone synthesized via a condensation reaction between 3,4-methylenedioxybenzohydrazide and 2-thiophenecarboxaldehyde. The hydrazide precursor is typically prepared from a more common starting material like piperonal (3,4-methylenedioxybenzaldehyde).
Q2: What are the critical parameters in the synthesis of LASSBio-294?
A2: The critical parameters include the purity of the starting materials (3,4-methylenedioxybenzohydrazide and 2-thiophenecarboxaldehyde), the reaction temperature, the choice of catalyst (typically a mild acid), and the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.
Q3: What is the most common method for purifying LASSBio-294?
A3: Recrystallization is the most common and effective method for purifying LASSBio-294. Suitable solvents include ethanol, methanol, or a mixture of solvents like hexane and ethyl acetate.
Q4: What are the expected spectroscopic data for LASSBio-294?
A4: While specific data can vary slightly based on the instrumentation and solvent used, you can generally expect characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectroscopy corresponding to the aromatic protons of the 3,4-methylenedioxyphenyl and thienyl rings, the hydrazone linkage (-CONH-N=CH-), and the carbonyl group.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive or impure starting materials. | Ensure the purity of 3,4-methylenedioxybenzohydrazide and 2-thiophenecarboxaldehyde using techniques like NMR or melting point analysis. |
| Insufficient catalyst or no catalyst added. | Add a catalytic amount of a mild acid, such as glacial acetic acid, to the reaction mixture. | |
| Reaction temperature is too low. | Ensure the reaction is heated to reflux, as the condensation reaction often requires elevated temperatures. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. Continue refluxing until the starting materials are consumed. | |
| Formation of multiple products (observed on TLC) | Side reactions due to impurities in starting materials. | Purify the starting materials before the reaction. |
| Decomposition of the product under harsh conditions. | Avoid excessively high temperatures or prolonged reaction times. Use a mild acid catalyst. | |
| Presence of unreacted starting materials. | Ensure a 1:1 molar ratio of the hydrazide and aldehyde. Allow the reaction to proceed to completion. | |
| Product is an oil and does not solidify | Presence of impurities. | Try triturating the oil with a non-polar solvent like cold n-hexane or pentane to induce crystallization.[1] |
| Product is highly soluble in the reaction solvent. | After the reaction is complete, cool the mixture in an ice bath to promote precipitation. If that fails, remove the solvent under reduced pressure. |
Purification
| Problem | Possible Cause | Solution |
| Poor recovery after recrystallization | The chosen solvent is too good a solvent for LASSBio-294. | Select a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. A solvent pair (e.g., ethanol/water or ethyl acetate/hexane) might be necessary. |
| Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely. | |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution. | |
| Product purity does not improve after recrystallization | The impurity has similar solubility to the product. | Consider column chromatography on silica gel. A solvent system with a small amount of a polar solvent (e.g., ethyl acetate in hexane) is a good starting point. For basic impurities, adding a small amount of triethylamine (~1%) to the eluent can improve separation.[2] |
| The product is co-crystallizing with an impurity. | Try a different recrystallization solvent or a combination of solvents. | |
| Product decomposes on silica gel column chromatography | LASSBio-294, like some hydrazones, may be sensitive to the acidic nature of silica gel. | Deactivate the silica gel by washing it with a solvent containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina.[2] |
Experimental Protocols
Synthesis of 3,4-Methylenedioxybenzohydrazide
This protocol is adapted from general procedures for the synthesis of hydrazides from methyl esters.
Materials:
-
Methyl 3,4-methylenedioxybenzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve methyl 3,4-methylenedioxybenzoate in a minimal amount of ethanol.
-
Add an excess of hydrazine hydrate (5-10 molar equivalents).
-
Reflux the reaction mixture for 3-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.
-
Collect the precipitated 3,4-methylenedioxybenzohydrazide by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum.
Synthesis of LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone)
This protocol is based on general procedures for N-acylhydrazone synthesis.
Materials:
-
3,4-Methylenedioxybenzohydrazide
-
2-Thiophenecarboxaldehyde
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 3,4-methylenedioxybenzohydrazide (1 molar equivalent) in ethanol or methanol in a round-bottom flask.
-
Add 2-thiophenecarboxaldehyde (1 molar equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to allow the product to precipitate.
-
Collect the crude LASSBio-294 by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (ethanol or methanol).
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Experimental workflow for the synthesis and purification of LASSBio-294.
Caption: Logical troubleshooting workflow for LASSBio-294 synthesis issues.
References
Technical Support Center: Optimizing Dosage of N-(3-piperazin-1-ylphenyl)acetamide for Animal Studies
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for establishing and optimizing the dosage of the novel research compound N-(3-piperazin-1-ylphenyl)acetamide in animal studies. Given the limited specific preclinical data available for this compound, this guide focuses on the principles of dose-finding and provides illustrative data based on structurally and pharmacologically related compounds.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable starting dose for this compound in a rodent study?
A1: For a novel compound without prior in vivo data, a conservative approach is recommended. An initial dose-range finding study is crucial.[1] A common starting point is to test a wide range of doses, for example, 0.1, 1, 10, and 100 mg/kg.[1] The selection of these doses should also be informed by any in vitro data available, such as receptor binding affinities or cell-based assay potency (e.g., EC₅₀ or IC₅₀ values).
Q2: Which route of administration should I choose?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound.
-
Intraperitoneal (IP) injection: Often used in early-stage rodent studies for its reliability and rapid absorption.
-
Oral gavage (PO): The preferred route if oral bioavailability is being assessed or if the intended clinical application is oral.[2] However, it can be stressful for the animals if not performed correctly.[2]
-
Subcutaneous (SC) injection: Provides slower, more sustained absorption compared to IP.
-
Intravenous (IV) injection: Used to achieve immediate and complete bioavailability, often for pharmacokinetic studies.
The solubility of this compound in a suitable vehicle will also influence the choice of administration route.
Q3: How do I select an appropriate vehicle for administration?
A3: The vehicle must solubilize the compound without causing toxicity to the animal. Common vehicles include:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
Water for injection
-
A small percentage of DMSO (e.g., <10%) in saline or PBS[3]
-
Tween 80 (e.g., 0.1-1%) or other surfactants to aid solubility[3]
-
Corn oil or other lipids for highly lipophilic compounds (typically for PO or SC routes)
It is essential to run a vehicle-only control group to ensure the vehicle itself does not have any biological effects in your experimental model.
Q4: How can I estimate a maximum tolerated dose (MTD)?
A4: The MTD is the highest dose that can be administered without causing unacceptable toxicity or mortality over a specified period.[1] It is typically determined in a dose escalation study where groups of animals are given increasing doses of the compound.[1] Key observations include clinical signs of distress (e.g., lethargy, ruffled fur, weight loss), changes in food and water intake, and any overt signs of pain or toxicity.[1]
Troubleshooting Guides
Issue: No observable effect at the tested doses.
-
Question: Did you confirm compound activity and formulation?
-
Answer: Ensure the compound is what it is purported to be via analytical chemistry (e.g., NMR, mass spectrometry). Verify that the compound was properly dissolved or suspended in the vehicle before administration.
-
-
Question: Is the dose high enough?
-
Answer: The compound may have low potency, or it may not be reaching the target tissue in sufficient concentrations. Consider testing higher doses if no toxicity was observed.
-
-
Question: Is the route of administration appropriate?
-
Answer: If using oral administration, the compound may have poor oral bioavailability. Consider switching to an IP or IV route to bypass first-pass metabolism.
-
-
Question: Is the observation window appropriate?
-
Answer: The timing of your behavioral or physiological measurements might not align with the compound's peak concentration (Tmax). Conduct a preliminary pharmacokinetic study to determine the time to maximum effect.
-
Issue: Animals show signs of distress or toxicity.
-
Question: Are the clinical signs dose-dependent?
-
Answer: If the severity of adverse effects increases with the dose, you are likely observing compound-related toxicity. The highest dose tested is likely at or above the MTD.[1]
-
-
Question: Could the vehicle be causing the issue?
-
Answer: Always include a vehicle-only control group. If animals in this group also show signs of distress, the vehicle or the administration procedure may be the cause.
-
-
Question: Are the adverse effects related to the expected mechanism of action?
-
Answer: The piperazine moiety is common in CNS-active drugs.[4] Observed effects like sedation, hyperactivity, or stereotyped behaviors could be on-target effects. For example, high doses of dopamine agonists can induce stereotypy.
-
Issue: High variability in animal responses.
-
Question: Is the dosing solution homogenous?
-
Answer: If the compound is a suspension, ensure it is thoroughly mixed before each administration to provide a consistent dose.
-
-
Question: Is the administration technique consistent?
-
Answer: Inconsistent injection placement (e.g., IP injection into the gut) or gavage technique can lead to variable absorption. Ensure all personnel are properly trained.
-
-
Question: Are there underlying differences in the animals?
-
Answer: Factors such as age, weight, sex, and stress levels can influence drug response. Ensure animals are properly randomized into treatment groups.
-
Data Presentation
The piperazine moiety is a common scaffold in compounds targeting serotonin (5-HT) and dopamine (D) receptors. The tables below provide typical dose ranges for agonists and antagonists of these receptors in rodent studies, which can serve as a reference for designing experiments with this compound.
Table 1: Illustrative Doses of 5-HT Receptor Modulators in Rats
| Compound Class | Example Compound | Route | Dose Range (mg/kg) | Primary Use in Animal Models | Reference |
| 5-HT1A Agonist | Buspirone | IP | 0.125 - 2.0 | Anxiolytic, Antidepressant | [5] |
| 5-HT1A Agonist | 8-OH-DPAT | IP | 0.1 - 1.0 | Antidepressant, Motor Control | [5][6] |
| 5-HT2A Antagonist | Ritanserin | IP | 3.0 | Serotonin Syndrome Model | [7][8] |
| 5-HT2A Antagonist | MDL 100907 | SC | 0.01 - 1.0 | Fear Conditioning, Antipsychotic | [6][9] |
Table 2: Illustrative Doses of Dopamine D2 Receptor Partial Agonists in Rats
| Compound | Route | Dose Range (mg/kg) | Primary Use in Animal Models | Reference |
| Aripiprazole | IP/SC | 0.3 - 10.0 | Antipsychotic, Addiction Models | [10][11] |
| Brexpiprazole | PO | 0.1 - 3.0 | Antipsychotic, Antidepressant | [12] |
| Cariprazine | PO | 0.03 - 1.0 | Antipsychotic, Cognitive Enhancement | [12] |
Experimental Protocols
Protocol 1: Dose-Range Finding and MTD Estimation in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Vehicle (e.g., 5% DMSO in saline), n=5
-
Group 2: 1 mg/kg this compound, n=5
-
Group 3: 10 mg/kg this compound, n=5
-
Group 4: 50 mg/kg this compound, n=5
-
Group 5: 100 mg/kg this compound, n=5
-
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, dilute the stock solution with saline to the final concentration, ensuring the final DMSO concentration is 5%.
-
Administration: Administer a single dose via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Monitoring:
-
Record body weight immediately before dosing and at 24, 48, and 72 hours post-dose.
-
Observe animals continuously for the first hour and then at 2, 4, 8, and 24 hours post-dose.
-
Score clinical signs of toxicity (e.g., lethargy, ataxia, tremors, piloerection) at each observation point.
-
-
Endpoint: The study duration is 72 hours. The MTD is the highest dose that does not cause mortality or more than a 15% reduction in body weight and produces only mild, transient clinical signs.
Protocol 2: Basic Efficacy Evaluation (e.g., Novel Object Recognition Test)
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.
-
Dose Selection: Based on the MTD study, select three doses (low, medium, high) that are well-tolerated (e.g., 1, 5, and 25 mg/kg).
-
Groups:
-
Group 1: Vehicle (PO), n=10
-
Group 2: 1 mg/kg this compound (PO), n=10
-
Group 3: 5 mg/kg this compound (PO), n=10
-
Group 4: 25 mg/kg this compound (PO), n=10
-
-
Administration: Administer the compound or vehicle via oral gavage 60 minutes before the start of the training session.
-
Experimental Procedure (Novel Object Recognition):
-
Habituation (Day 1): Allow each rat to explore an empty arena (40x40 cm) for 10 minutes.
-
Training (Day 2): Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Testing (Day 2): After a 1-hour inter-trial interval, return the rat to the arena where one of the familiar objects has been replaced with a novel object. Allow 5 minutes of exploration.
-
-
Data Analysis: Record the time spent exploring each object during the testing phase. Calculate the discrimination index (DI) as: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better memory. Analyze data using ANOVA followed by post-hoc tests.
Mandatory Visualization
Caption: Workflow for optimizing dosage in animal studies.
Caption: Hypothetical signaling pathways for a CNS compound.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. nc3rs.org.uk [nc3rs.org.uk]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 5. 5-Hydroxytryptamine1A receptor agonists in animal models of depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of serotonin (5-HT)1A and 5-HT2A receptor agonists on schedule-controlled responding in rats: drug combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Effect of aripiprazole, a partial dopamine D2 receptor agonist, on increased rate of methamphetamine self-administration in rats with prolonged session duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Tolerability of Dopamine D2/3 Receptor Partial Agonists for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding common pitfalls in N-(3-piperazin-1-ylphenyl)acetamide experimental design
Welcome to the technical support center for N-(3-piperazin-1-ylphenyl)acetamide. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to avoid common pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound.
Q1: I am having trouble dissolving this compound. What solvents are recommended?
A1: The solubility of this compound can be influenced by its purity and whether it is in its free base or salt form. The piperazine moiety provides a basic nitrogen that can be protonated to form a more soluble salt.[1]
-
For the free base: Start with organic solvents such as DMSO, DMF, or ethanol. Gentle heating may improve solubility.
-
For aqueous solutions: The compound is expected to have low solubility in neutral water. Acidifying the solution with a small amount of a suitable acid (e.g., HCl) to a pH below the pKa of the piperazine nitrogen will protonate it and should significantly increase aqueous solubility.
-
Troubleshooting: If you observe precipitation upon addition to aqueous buffers (e.g., in cell culture media), consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, proper storage is crucial.
-
Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. The piperazine moiety can be susceptible to oxidation over time, especially when exposed to air and light.[2][3]
-
In Solution: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh whenever possible. The acetamide group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[4]
Q3: I am observing unexpected or inconsistent results in my biological assays. What could be the cause?
A3: Inconsistent results can arise from several factors related to the compound's properties and handling.
-
Compound Stability: As mentioned, both the piperazine and acetamide functionalities can degrade. Ensure you are using a fresh, properly stored sample. Degradation can lead to a decrease in the active compound concentration and the formation of impurities with their own biological activities.
-
pH Effects: The protonation state of the piperazine ring will change with the pH of your assay buffer. This can affect how the molecule interacts with its biological target and its membrane permeability. Ensure your buffer pH is consistent across experiments.
-
Non-specific Binding: Arylpiperazine derivatives can sometimes exhibit non-specific binding to proteins and plastics, which can reduce the effective concentration of the compound in your assay. Consider using low-binding plates and including appropriate controls.
-
Purity: Verify the purity of your compound using analytical methods like HPLC or LC-MS. Impurities from the synthesis can interfere with your results.
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes, be mindful of the following potential incompatibilities:
-
Strong Oxidizing Agents: These can lead to the oxidation of the piperazine ring.[5]
-
Strong Acids and Bases: Prolonged exposure to strong acids or bases can promote the hydrolysis of the acetamide bond.[6][7][8]
-
Aldehydes and Ketones: The secondary amine in the piperazine ring can potentially react with aldehydes and ketones to form iminium ions or other adducts.
Data Presentation
Physicochemical Properties
Below is a summary of predicted and experimentally determined physicochemical properties for this compound and its hydrochloride salt. Note that some values are predicted and should be used as a guide.
| Property | This compound (Free Base - Predicted) | This compound HCl | N-(3-methylphenyl)-2-(piperazin-1-yl)acetamide (Analog - Predicted) |
| Molecular Formula | C12H17N3O | C12H18ClN3O | C13H19N3O |
| Molecular Weight | 219.28 g/mol | 255.74 g/mol | 233.31 g/mol |
| Boiling Point | N/A | 465.5 °C at 760 mmHg | 429.1±35.0 °C |
| Density | N/A | 1.2±0.1 g/cm³ | 1.119±0.06 g/cm³ |
| pKa | N/A | N/A | 14.61±0.70 |
| LogP | N/A | 3.50 | N/A |
Data for the hydrochloride salt and the analog are from Guidechem[9] and ChemicalBook[10] respectively. It is important to note that predicted values can differ from experimental values.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound, adapted from procedures for similar compounds.
Materials:
-
3-Aminoacetanilide
-
Bis(2-chloroethyl)amine hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminoacetanilide (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) in DMF.
-
Base Addition: Add DIPEA (3 equivalents) to the reaction mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway
Arylpiperazine derivatives are known to interact with various G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors.[11][12][13] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist at a generic GPCR.
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 946666-15-5 CAS MSDS (N-(3-methylphenyl)-2-(piperazin-1-yl)acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for synthesizing N-phenyl-2-(piperazin-1-yl)acetamide derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a straightforward question-and-answer format.
Q1: I am observing very low to no yield of my desired product. What are the common causes?
A1: Low or no product yield is a frequent issue that can stem from several factors:
-
Poor Reagent Quality: Moisture or impurities in reactants, solvents, or bases can inhibit the reaction. Ensure all materials are pure and solvents are anhydrous, especially for moisture-sensitive reactions.
-
Incorrect Stoichiometry: An improper molar ratio of the N-phenyl-2-chloroacetamide derivative to the piperazine derivative can lead to incomplete conversion. A slight excess of the amine (piperazine) is sometimes used.
-
Insufficient Reaction Temperature: The nucleophilic substitution may require specific activation energy. If the temperature is too low, the reaction rate will be negligible. For instance, some protocols specify heating to 60°C or higher[1][2].
-
Ineffective Base: The base may not be strong enough to scavenge the HCl byproduct, thereby protonating the piperazine and reducing its nucleophilicity. Potassium carbonate is a commonly used base in solvents like acetone[1][2].
-
Poor Nucleophilicity of the Amine: The electronic properties of substituents on the piperazine ring can significantly decrease its nucleophilicity, making the reaction sluggish.
Q2: My reaction is generating multiple side products, complicating purification. How can I minimize them?
A2: The formation of side products is often related to the reactivity of the starting materials and intermediates.
-
Dialkylation of Piperazine: If using unsubstituted piperazine, dialkylation can occur where two molecules of the chloroacetamide react with both nitrogen atoms of one piperazine molecule. Using a large excess of piperazine can favor the mono-alkylation product.
-
Reaction with Solvent: Certain solvents can react with the starting materials under the reaction conditions. Choose an inert solvent like acetone, DMF, or DCM[1][3].
-
Degradation: High temperatures over extended periods can lead to the degradation of starting materials or the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid prolonged heating after completion.
-
Anhydride Formation: When preparing the chloroacetamide precursor from a carboxylic acid using thionyl chloride or oxalyl chloride, anhydride formation can compete with the desired acid chloride formation[4].
Q3: The reaction seems to stall, and a significant amount of starting material remains even after extended reaction times. What should I do?
A3: A stalled reaction suggests that the conditions are not optimal for complete conversion.
-
Add a Catalyst: For N-alkylation reactions, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate by in-situ formation of the more reactive iodo-acetamide intermediate[1].
-
Increase Temperature: Gradually increasing the reaction temperature while monitoring for product degradation can help push the reaction to completion[5].
-
Change the Solvent: The choice of solvent can influence reaction rates. A more polar aprotic solvent like DMF might be more effective than acetone for certain substrates[5].
-
Use a Stronger Base: If base strength is an issue, consider alternatives to potassium carbonate, though this should be done cautiously to avoid promoting side reactions.
Q4: I am struggling with the purification of the final compound. What are the best practices?
A4: Purification strategies depend on the properties of the product and the impurities present.
-
Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts and water-soluble impurities. If the product is basic due to the piperazine moiety, it can be extracted into an acidic aqueous layer, washed, and then back-extracted into an organic layer after basification.
-
Recrystallization: This is an effective method if a suitable solvent system can be found. Ethanol is often used for recrystallizing these types of compounds[3][6].
-
Column Chromatography: For removing closely related impurities, column chromatography on silica gel is a standard procedure. The eluent system must be optimized to achieve good separation[7].
Data Presentation: Optimizing Reaction Conditions
The following table summarizes various reaction conditions reported for the synthesis of N-phenylacetamide derivatives, primarily focusing on the N-alkylation route.
| Product Type | Alkylating Agent | Amine | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 2-chloro-N-arylacetamide | Substituted anilines | Acetone | K₂CO₃ | KI | 60 | - | 44-78 | [1] |
| 2-Phenoxy-N-phenyl acetamide | 2-chloro-N-phenylacetamide | Phenols | Acetone | K₂CO₃ | - | 75 | 6 | - | [2] |
| N-aryl-2-(piperazin-1-yl)acetamide | N-haloacetyl-2,6-xylidine | Piperazine | Aqueous HCl | Neutralized later | - | - | - | - | [8] |
| N-thiazolyl-1H-indazoles (via cyclization) | o-chlorinated arylhydrazones | - | DMF | K₂CO₃ | CuI | 120 | 24 | 60-70 | [5] |
| N-phenyl-2-(phenyl-amino) acetamide | N-phenyl-2-chloroacetamide | Primary aromatic amine | 10% NaOH (aq) | NaOH | - | Reflux | 1 | ~92-97 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of N-phenyl-2-(4-arylpiperazin-1-yl)acetamide via N-Alkylation[1]
This protocol describes the reaction between a 2-chloro-N-phenylacetamide derivative and a substituted piperazine.
Materials:
-
Substituted 2-chloro-N-phenylacetamide (1.0 eq)
-
Substituted 1-arylpiperazine (1.0-1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Potassium Iodide (KI), catalytic amount (0.1 eq)
-
Acetone, anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted 2-chloro-N-phenylacetamide, the 1-arylpiperazine, anhydrous potassium carbonate, and a catalytic amount of potassium iodide.
-
Add anhydrous acetone to the flask to create a slurry.
-
Heat the reaction mixture to 60°C and maintain it at this temperature with vigorous stirring.
-
Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane).
-
Once the starting material is consumed (typically several hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl/KI) and wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general synthetic workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of N-phenyl-2-(piperazin-1-yl)acetamide derivatives.
Caption: A decision-tree diagram for troubleshooting low product yield in the synthesis.
Caption: General chemical reaction pathway for the N-alkylation synthesis route.
References
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. mdpi.com [mdpi.com]
- 8. CA2487141A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 9. ijper.org [ijper.org]
Addressing variability in LASSBio-294 experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LASSBio-294 in experimental settings. Addressing the potential for variability in results, this resource offers detailed troubleshooting guides, frequently asked questions, standardized experimental protocols, and a summary of key quantitative data.
Troubleshooting Guide & FAQs
Variability in experimental outcomes with LASSBio-294 can arise from several factors related to the experimental setup and biological preparations. This section provides a question-and-answer formatted guide to address common issues.
| Question/Issue | Potential Cause & Troubleshooting Steps |
| Inconsistent inotropic response at the same LASSBio-294 concentration. | 1. Temperature Fluctuations: The activity of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), the target of LASSBio-294, is highly temperature-dependent. Ensure the experimental buffer and tissue preparation are maintained at a constant and optimal temperature (e.g., 37°C for mammalian heart preparations). Even minor fluctuations can significantly alter the rate of Ca2+ uptake and, consequently, the inotropic effect. 2. pH Imbalance: The pH of the experimental buffer can influence the ionization state of LASSBio-294 and the function of cardiac muscle proteins. A decrease in pH (acidosis) can reduce the sensitivity of myofilaments to Ca2+ and inhibit SERCA activity, potentially counteracting the effect of LASSBio-294. Maintain a physiological pH of 7.4 using a suitable buffer system (e.g., HEPES, bicarbonate). 3. Tissue Viability and Preparation: The health of the cardiac tissue preparation is critical. Ensure proper and rapid isolation and perfusion of tissues to maintain viability. In skinned fiber preparations, the degree of skinning can affect the accessibility of LASSBio-294 to the sarcoplasmic reticulum. Standardize the saponin concentration and incubation time. |
| Lower than expected potency (higher EC50/IC50 values). | 1. LASSBio-294 Solubility and Stability: LASSBio-294 is poorly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing the final dilutions in the experimental buffer. Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced effects on the tissue. 2. Drug Adsorption: LASSBio-294 may adsorb to plasticware. Use low-adsorption labware or pre-incubate solutions in the experimental chambers to saturate binding sites before adding the tissue preparation. 3. Presence of Antagonistic Substances: Contaminants in the buffer or endogenous substances released from the tissue could interfere with LASSBio-294 activity. Use high-purity reagents and ensure adequate washout of the tissue preparation before starting the experiment. |
| High baseline variability in cardiac muscle contractility. | 1. Inconsistent Preload/Afterload: In isolated heart or muscle strip preparations, the resting tension (preload) and the resistance against which the muscle contracts (afterload) must be precisely controlled and consistent across all experiments. Fluctuations in these parameters will lead to significant variability in contractile force. 2. Stimulation Parameters: The frequency and voltage of electrical stimulation can affect the force of contraction. Use a consistent stimulation protocol for all experiments. 3. Animal Strain and Condition: The age, sex, and health status of the animals from which the cardiac tissue is isolated can influence the baseline contractility and the response to inotropic agents. |
| Difficulty in replicating results from published studies. | 1. Meticulous Protocol Adherence: Carefully review and replicate the experimental conditions reported in the literature, including animal species and strain, composition of all solutions, temperature, pH, and stimulation parameters. 2. Data Analysis Methods: Ensure that the methods used for data analysis, such as the calculation of EC50 values from dose-response curves, are consistent with those used in the cited studies. |
Quantitative Data Summary
The following tables summarize key quantitative data for LASSBio-294 from published studies. These values can serve as a benchmark for experimental results.
Table 1: Inotropic Effects of LASSBio-294 on Isolated Rat Cardiac Tissues [1]
| Cardiac Tissue | LASSBio-294 Concentration (µM) | Maximal Increment of Twitch Tension (% of Control) |
| Atrial Muscle | 200 | 163.1 ± 18.4 |
| Papillary Muscle | 200 | 153.5 ± 28.5 |
| Ventricular Muscle | 200 | 201.5 ± 18.5 |
| Spontaneously Beating Heart | 25 | 128.0 ± 0.7 |
Table 2: Effect of LASSBio-294 on Sarcoplasmic Reticulum (SR) Ca2+ Handling in Skinned Rat Ventricular Fibers
| Parameter | Condition | Value |
| EC50 for increasing caffeine-induced contracture | - | 5.4 µM |
| Increase in SR Ca2+ uptake | 100 µM LASSBio-294 | 40% |
Experimental Protocols
This section provides detailed methodologies for key experiments involving LASSBio-294.
Isolated Langendorff Perfused Rat Heart Preparation
This protocol is used to assess the direct inotropic effects of LASSBio-294 on the whole heart.
Materials:
-
Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.
-
Langendorff perfusion system
-
Pressure transducer and data acquisition system
-
LASSBio-294 stock solution in DMSO
Procedure:
-
Anesthetize the rat and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit solution.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at 37°C and a constant pressure.
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Administer LASSBio-294 in a cumulative dose-dependent manner through the perfusion solution.
-
Record left ventricular developed pressure (LVDP), heart rate, and other relevant parameters.
Skinned Cardiac Fiber Preparation and Sarcoplasmic Reticulum (SR) Ca2+ Uptake Assay
This protocol allows for the direct assessment of LASSBio-294's effect on SR Ca2+ handling.
Materials:
-
Rat ventricular muscle strips
-
Skinning solution (relaxing solution with saponin)
-
Relaxing solution (in mM): 100 KCl, 20 imidazole, 7 MgCl2, 2 EGTA, 4 ATP, pH 7.0.
-
Activating solutions with varying free Ca2+ concentrations (calculated using a computer program).
-
Caffeine solution (e.g., 20 mM in relaxing solution).
-
Force transducer and data acquisition system.
-
LASSBio-294 stock solution in DMSO.
Procedure:
-
Dissect small trabeculae or papillary muscles from the rat ventricle.
-
Chemically "skin" the muscle fibers by incubating them in a relaxing solution containing a detergent like saponin to permeabilize the cell membrane while leaving the SR intact.
-
Mount the skinned fiber between a force transducer and a fixed hook in a temperature-controlled chamber.
-
To measure SR Ca2+ uptake, first deplete the SR of Ca2+ by a brief exposure to a high-caffeine solution.
-
Load the SR with Ca2+ by incubating the fiber in an activating solution with a known sub-maximal free Ca2+ concentration for a specific duration, in the absence or presence of LASSBio-294.
-
Induce Ca2+ release from the SR by rapidly switching to a high-caffeine solution and measure the resulting force transient. The amplitude of this force transient is proportional to the amount of Ca2+ taken up by the SR.
-
Perform a dose-response curve for LASSBio-294's effect on SR Ca2+ loading.
Visualizations
Signaling Pathway of LASSBio-294 in Cardiac Myocytes
References
Validation & Comparative
Validating the Inotropic Effects of LASSBio-294: A Comparative Guide
For researchers and professionals in drug development, understanding the inotropic profile of a novel compound is critical. This guide provides a comparative analysis of LASSBio-294, a promising inotropic agent, against established alternatives such as dobutamine, milrinone, and levosimendan. The information is presented to facilitate an objective evaluation of its performance, supported by experimental data and detailed methodologies.
Executive Summary
LASSBio-294 distinguishes itself with a novel mechanism of action centered on enhancing sarcoplasmic reticulum (SR) Ca2+ uptake, leading to a positive inotropic effect without significantly altering heart rate or myocardial oxygen consumption. This contrasts with traditional inotropes like the β-adrenergic agonist dobutamine and the phosphodiesterase-3 (PDE3) inhibitor milrinone, which often carry risks of arrhythmias and increased myocardial oxygen demand. Levosimendan, a calcium sensitizer, offers a closer parallel in terms of improving contractile efficiency, but LASSBio-294's direct action on SR Ca2+ handling presents a unique therapeutic avenue.
Comparative Inotropic Performance
The following tables summarize the quantitative inotropic effects of LASSBio-294 and its comparators. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inotropic Effects of LASSBio-294 [1][2]
| Experimental Model | Concentration | Parameter | Result |
| Isolated Wistar Rat Hearts | 25 µM | Spontaneous Contractions | 128.0 ± 0.7% of control |
| Electrically Stimulated Rat Atrial Muscle | 200 µM | Twitch Tension | 163.1 ± 18.4% of control |
| Electrically Stimulated Rat Papillary Muscle | 200 µM | Twitch Tension | 153.5 ± 28.5% of control |
| Electrically Stimulated Rat Ventricular Muscle | 200 µM | Twitch Tension | 201.5 ± 18.5% of control |
| Saponin-Skinned Rat Ventricular Cells | 100 µM | SR Ca2+ Uptake | 40% increase |
Table 2: Inotropic Effects of Dobutamine
| Experimental Model | Concentration/Dose | Parameter | Result |
| Patients with Cardiac Decompensation | 2-20 mcg/kg/min | Cardiac Index | Significant Increase |
| Isolated Working Rat Hearts | Clinically relevant doses | Cardiac Output, Contractility (dP/dtmax) | Significant Increase |
Table 3: Inotropic Effects of Milrinone [3]
| Experimental Model | Concentration/Dose | Parameter | Result |
| Patients with Severe Heart Failure | 0.375-0.75 mcg/kg/min | Cardiac Index, Stroke Volume Index | Significant Increase |
| Patients with Dilated Cardiomyopathy | IV infusion | Cardiac Output, dP/dt | +37.2%, Significant Increase |
Table 4: Inotropic Effects of Levosimendan [4][5]
| Experimental Model | Concentration/Dose | Parameter | Result |
| Patients with Decompensated Heart Failure | 0.1-0.2 mcg/kg/min | Cardiac Output | 29% increase over baseline |
| Patients with Decompensated Heart Failure | 0.1-0.2 mcg/kg/min | Pulmonary Capillary Wedge Pressure | 28% decrease from baseline |
| Isolated Dog Hearts (CHF) | ~8.4 µM | Peak Isovolumic LV Pressure | ~40% increase |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of these inotropic agents are illustrated in the following diagrams.
Caption: LASSBio-294 signaling pathway.
Caption: Dobutamine signaling pathway.
Caption: Milrinone signaling pathway.
Caption: Levosimendan signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Isolated Heart (Langendorff) Preparation for LASSBio-294
This protocol is adapted from the methodology used in the primary research of LASSBio-294.[1][2]
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., urethane).
-
Heart Excision: The heart is rapidly excised and immediately mounted on a Langendorff apparatus via the aorta.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11 glucose) gassed with 95% O2 and 5% CO2 at 37°C.
-
Contractility Measurement: A force transducer is attached to the apex of the ventricle to record isometric contractions. The heart is electrically stimulated at a constant frequency (e.g., 3 Hz).
-
Drug Administration: After a stabilization period, LASSBio-294 is added to the perfusion solution at various concentrations.
-
Data Analysis: Changes in developed tension, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt) are measured and compared to baseline values.
Skinned Cardiac Fiber Preparation for LASSBio-294[1][2]
This technique allows for the direct assessment of the drug's effect on the contractile machinery and sarcoplasmic reticulum function.
-
Fiber Preparation: Small bundles of ventricular muscle are dissected and chemically "skinned" using a detergent (e.g., saponin or Triton X-100) to permeabilize the cell membrane, leaving the contractile proteins and SR intact.
-
Mounting: The skinned fiber is mounted between a force transducer and a length controller.
-
Solutions: The fiber is bathed in a series of solutions with varying Ca2+ concentrations (pCa) to determine the force-pCa relationship (myofilament Ca2+ sensitivity).
-
SR Ca2+ Uptake: To assess SR function, the fiber is loaded with Ca2+ in a specific pCa solution for a defined period. The amount of Ca2+ taken up by the SR is then estimated by rapidly releasing it with caffeine and measuring the resulting force transient.
-
Drug Application: LASSBio-294 is added to the loading or activating solutions to determine its effect on SR Ca2+ uptake and/or myofilament Ca2+ sensitivity.
Experimental Workflow
The logical flow of experiments to validate the inotropic effects of a compound like LASSBio-294 is depicted below.
Caption: Experimental workflow for inotrope validation.
Conclusion
LASSBio-294 demonstrates a significant positive inotropic effect in preclinical models. Its unique mechanism of enhancing sarcoplasmic reticulum Ca2+ uptake, without the direct β-adrenergic stimulation or phosphodiesterase inhibition seen with conventional agents, positions it as a potentially safer and more efficient therapeutic option for conditions of cardiac contractile dysfunction. Further head-to-head comparative studies are warranted to fully elucidate its clinical potential relative to existing inotropic therapies.
References
- 1. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardiotonic Agents for Researchers and Drug Development Professionals
Disclaimer: As of November 2025, a comprehensive review of published scientific literature, patents, and clinical trial databases did not yield specific data on the cardiotonic activity of N-(3-piperazin-1-ylphenyl)acetamide. Therefore, a direct comparative study involving this compound is not feasible. This guide provides a comparative framework of established cardiotonic agents, which can serve as a reference for the evaluation of novel compounds such as this compound.
This guide offers a detailed comparison of the four major classes of currently utilized cardiotonic agents: cardiac glycosides, β-adrenergic agonists, phosphodiesterase III (PDE3) inhibitors, and calcium sensitizers. The information is intended for researchers, scientists, and drug development professionals.
Comparative Performance of Cardiotonic Agents
The therapeutic efficacy and safety profiles of cardiotonic agents are critical determinants of their clinical utility. The following tables summarize key quantitative data for representative drugs from each class.
Table 1: Inotropic Potency of Selected Cardiotonic Agents
| Drug Class | Representative Drug | Inotropic Effect (EC50/IC50) | Key Findings |
| Cardiac Glycoside | Digoxin | EC50 for positive inotropic effect: ~0.1 - 1 µM (human ventricular muscle) | Produces a positive inotropic effect at nanomolar to low micromolar concentrations[1]. |
| β-Adrenergic Agonist | Dobutamine | EC50 for increasing +dP/dt is not consistently reported as a single value due to dose-dependent responses. | Infusions of 5 to 20 µg/kg/min lead to significant increases in myocardial contractility[2]. |
| PDE3 Inhibitor | Milrinone | IC50 for PDE3 inhibition: 0.66 - 1.3 µM | Produces a positive inotropic effect with an EC50 of approximately 8 µM in cultured chick ventricular cells[3][4]. |
| Calcium Sensitizer | Levosimendan | EC50 for Ca2+-sensitizing effect: 8.4 nM (guinea-pig cardiomyocytes) | Exhibits a potent positive inotropic effect with an EC50 of 60 nM in intact papillary muscles[5]. |
Table 2: Hemodynamic and Adverse Effects of Selected Cardiotonic Agents
| Drug Class | Representative Drug | Effect on Myocardial Contractility (dP/dt max) | Common Adverse Effects |
| Cardiac Glycoside | Digoxin | Nontoxic doses producing a 20% increase in LV dP/dt have been observed[6]. | Arrhythmias (e.g., ventricular tachycardia, AV block), nausea, vomiting, confusion, visual disturbances[7][8][9]. |
| β-Adrenergic Agonist | Dobutamine | Dose-dependent increases in dP/dt max[4][10][11][12]. Doses of 40 µg/kg/min increased dP/dt/P from 65 to 128 s⁻¹ in dogs[4]. | Tachycardia, hypertension, arrhythmias, increased myocardial oxygen demand[5][13][14][15]. |
| PDE3 Inhibitor | Milrinone | Concentration-related increases in dP/dt (up to 32% increase at maximum dose)[16][17][18]. | Hypotension, ventricular arrhythmias (ectopy, tachycardia), headache[19][20][21][22]. |
| Calcium Sensitizer | Levosimendan | Can increase dP/dt max, though effects can be load-dependent[23]. | Hypotension, headache, increased heart rate, potential for atrial fibrillation[3][24][25][26][27]. |
Experimental Protocols
The evaluation of cardiotonic agents relies on a range of in vitro, ex vivo, and in vivo models. Below are detailed methodologies for key experiments.
Isolated Langendorff Perfused Heart Preparation
This ex vivo model is used to assess the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.
-
Objective: To measure the effect of a test compound on myocardial contractility (e.g., left ventricular developed pressure, LVDP; maximum rate of pressure rise, +dP/dt max), heart rate, and coronary flow.
-
Methodology:
-
Animal Model: Typically, hearts are isolated from rats, guinea pigs, or rabbits.
-
Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold cardioplegic solution to arrest contraction and protect the myocardium.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This perfusion closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the heart muscle.
-
Data Acquisition: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure changes. Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).
-
Drug Administration: After a stabilization period, the test compound is infused into the perfusate at various concentrations, and the resulting changes in cardiac parameters are recorded.
-
Measurement of Intracellular Calcium Transients in Isolated Cardiomyocytes
This in vitro assay allows for the direct visualization and quantification of intracellular calcium dynamics, which are fundamental to cardiac muscle contraction.
-
Objective: To determine if a test compound alters the amplitude, duration, or kinetics of the intracellular calcium ([Ca²⁺]i) transient in single cardiomyocytes.
-
Methodology:
-
Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, mouse).
-
Fluorescent Dye Loading: The isolated cardiomyocytes are incubated with a calcium-sensitive fluorescent indicator, such as Fura-2, Indo-1, or Fluo-4. These dyes change their fluorescent properties upon binding to Ca²⁺.
-
Experimental Setup: The dye-loaded cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. Cells are superfused with a physiological buffer.
-
Stimulation and Recording: Cardiomyocytes are field-stimulated to elicit contractions. The fluorescence emission is recorded using a photomultiplier tube or a high-speed camera.
-
Drug Application: The test compound is applied to the superfusate, and changes in the fluorescence signal, which correspond to changes in [Ca²⁺]i, are measured. This can be correlated with simultaneous measurements of cell shortening (contraction).
-
Signaling Pathways and Mechanisms of Action
The different classes of cardiotonic agents exert their effects through distinct molecular pathways.
Cardiac Glycosides (e.g., Digoxin)
Cardiac glycosides increase intracellular calcium by inhibiting the Na⁺/K⁺-ATPase pump in the sarcolemma of cardiomyocytes.[28][29] This leads to an increase in intracellular sodium, which in turn reduces the extrusion of calcium by the Na⁺/Ca²⁺ exchanger, resulting in a net increase in intracellular calcium concentration and enhanced contractility[28][29].
Caption: Signaling pathway of Cardiac Glycosides.
β-Adrenergic Agonists (e.g., Dobutamine)
β-adrenergic agonists bind to β1-adrenergic receptors on cardiomyocytes, activating a Gs protein-coupled signaling cascade.[25] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and activation of protein kinase A (PKA).[25] PKA then phosphorylates several key proteins, including L-type calcium channels and phospholamban, which collectively increase intracellular calcium and enhance contractility[25].
Caption: Signaling pathway of β-Adrenergic Agonists.
Phosphodiesterase III (PDE3) Inhibitors (e.g., Milrinone)
PDE3 inhibitors prevent the breakdown of cAMP in cardiac and vascular smooth muscle cells.[19] The resulting increase in cAMP levels in cardiomyocytes leads to the activation of PKA and a subsequent increase in intracellular calcium and contractility, similar to the downstream effects of β-adrenergic stimulation[19][30]. In vascular smooth muscle, increased cAMP promotes vasodilation[30].
Caption: Signaling pathway of PDE3 Inhibitors.
Calcium Sensitizers (e.g., Levosimendan)
Calcium sensitizers represent a newer class of inotropic agents that enhance myocardial contractility by increasing the sensitivity of the myofilaments to calcium. Levosimendan binds to cardiac troponin C in a calcium-dependent manner, stabilizing the Ca²⁺-bound conformation of troponin C and thereby enhancing the contractile response for a given concentration of intracellular calcium.[25] This mechanism does not significantly increase intracellular calcium levels, which may reduce the risk of arrhythmias compared to other inotropes[25].
Caption: Signaling pathway of Calcium Sensitizers.
References
- 1. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dobutamine on left ventricular performance, coronary dynamics, and distribution of cardiac output in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Effects of inotropic and arrhythmogenic digoxin doses and of digoxin-specific antibody on myocardial monovalent cation transport in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Digoxin toxicity - Wikipedia [en.wikipedia.org]
- 9. litfl.com [litfl.com]
- 10. Haemodynamic effects of dobutamine in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. What are the side effects of Dobutamine Hydrochloride? [synapse.patsnap.com]
- 14. Dobutamine (Dobutamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Dobutamine - Wikipedia [en.wikipedia.org]
- 16. Acute effects of intravenous milrinone in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Milrinone Side Effects: Common, Severe, Long Term [drugs.com]
- 20. droracle.ai [droracle.ai]
- 21. What are the side effects of Milrinone Lactate? [synapse.patsnap.com]
- 22. Milrinone (Primacor): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Levosimendan in Cardiogenic Shock | ECR Journal [ecrjournal.com]
- 25. dovepress.com [dovepress.com]
- 26. Levosimendan: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 27. Levosimendan: current data, clinical use and future development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Positive inotropic drugs: Cardiac glycosides (digoxin) | Pharmacology Education Project [pharmacologyeducation.org]
- 29. litfl.com [litfl.com]
- 30. my.clevelandclinic.org [my.clevelandclinic.org]
LASSBio-294 vs. Digitalis-Like Compounds: A Comparative Analysis for Drug Development Professionals
A detailed examination of two distinct classes of cardiotonic agents, offering insights into their mechanisms, efficacy, and experimental validation.
This guide provides a comprehensive comparison of LASSBio-294, a novel inotropic agent, and the well-established class of digitalis-like compounds. Tailored for researchers, scientists, and drug development professionals, this analysis delves into their divergent mechanisms of action, presents supporting experimental data, and outlines the methodologies used to generate these findings.
Executive Summary
LASSBio-294 and digitalis-like compounds both exhibit positive inotropic effects, meaning they increase the force of cardiac contraction. However, they achieve this through fundamentally different cellular pathways. Digitalis compounds, such as digoxin, inhibit the Na+/K+-ATPase pump on the cardiomyocyte membrane. This leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger, ultimately enhancing contractility.[1][2][3] In contrast, LASSBio-294's mechanism does not involve Na+/K+-ATPase inhibition.[1][2] Instead, it appears to enhance the function of the sarcoplasmic reticulum (SR), specifically by increasing Ca2+ uptake, likely through the activation of the SERCA pump.[1][2][4] This novel mechanism suggests that LASSBio-294 may offer a different safety and efficacy profile compared to traditional cardiac glycosides.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for LASSBio-294 and digoxin, a representative digitalis-like compound, based on studies in rat cardiac preparations. It is important to note that these data are not from direct, head-to-head comparative studies under identical conditions, and therefore, direct comparisons of potency should be made with caution.
Table 1: Inotropic Effects of LASSBio-294 in Rat Cardiac Preparations
| Preparation | Concentration | Effect | Citation |
| Isolated Spontaneously Beating Rat Hearts | 25 µM | 28.0 ± 0.7% increase in contractility (maximal effect) | [1] |
| Electrically Stimulated Rat Papillary Muscle | 200 µM | 153.5 ± 28.5% increase in twitch tension | [1][2] |
| Electrically Stimulated Rat Ventricular Muscle | 200 µM | 201.5 ± 18.5% increase in twitch tension | [1][2] |
| Saponin-Skinned Rat Ventricular Cells (SR Ca2+ Loading) | 5.4 µM | EC50 for increasing caffeine-induced contracture | [1] |
Table 2: Inotropic and Electrophysiological Effects of Digoxin
| Parameter | Concentration/Dose | Effect | Species | Citation |
| Positive Inotropic Effect (ED50) | 2.4 x 10-5 M | Half-maximal inotropic effect in isolated rat hearts | Rat | [5] |
| Therapeutic Serum Level | 0.8 - 2.0 ng/mL | Clinically accepted therapeutic range | Human | [6] |
| Toxic Serum Level | > 2.4 ng/mL | Level at which toxicity is likely | Human | [6] |
| Arrhythmogenic Dose 50 (AD50) | 13.0 ± 1.0 mg/kg (subcutaneous) | Dose causing arrhythmias in 50% of animals | Adult Rat | [7] |
| Lethal Dose 50 (LD50) | 30.0 ± 1.9 mg/kg (subcutaneous) | Dose causing death in 50% of animals | Adult Rat | [7] |
Table 3: Effects on Electrocardiogram (ECG) Parameters in Isolated Rat Hearts
| Compound | Concentration | Effect on Heart Rate, PR Interval, QRS Duration | Citation |
| LASSBio-294 | 100 µM | No significant change | [1][2] |
| Digoxin | Toxic Doses | Can cause various arrhythmias, including AV block and ventricular tachycardia | [7] |
Signaling Pathway Diagrams
To visualize the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for LASSBio-294 and digitalis-like compounds.
Caption: Signaling pathway of LASSBio-294 in a cardiomyocyte.
Caption: Signaling pathway of digitalis-like compounds in a cardiomyocyte.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of LASSBio-294 and digitalis-like compounds.
Measurement of Inotropic Effect in Isolated Langendorff-Perfused Rat Heart
This protocol is a standard method for assessing the direct effects of compounds on cardiac contractility, independent of systemic neural and hormonal influences.[8][9]
Caption: Experimental workflow for the Langendorff isolated heart preparation.
Materials:
-
Animals: Adult Wistar or Sprague-Dawley rats.
-
Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, and perfusion tubing.
-
Perfusion Buffer: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 / 5% CO2, maintained at 37°C.
-
Instrumentation: Pressure transducer, data acquisition system.
-
Test Compounds: LASSBio-294 and digoxin dissolved in an appropriate vehicle.
Procedure:
-
The rat is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit solution.
-
The aorta is cannulated, and the heart is mounted on the Langendorff apparatus for retrograde perfusion.
-
A latex balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric pressure.
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
Baseline measurements of left ventricular developed pressure (LVDP) and heart rate are recorded.
-
The test compound (LASSBio-294 or digoxin) is added to the perfusion buffer at increasing concentrations.
-
The effects on LVDP and heart rate are recorded at each concentration to generate a dose-response curve.
Measurement of Sarcoplasmic Reticulum (SR) Ca2+ Uptake in Saponin-Skinned Cardiac Fibers
This technique allows for the direct assessment of SR function by chemically permeabilizing the cell membrane, providing access to the intracellular environment.[1]
Materials:
-
Cardiac Tissue: Small bundles of ventricular muscle fibers.
-
Solutions:
-
Relaxing solution (high EGTA, low Ca2+).
-
Activating solution (high Ca2+).
-
Loading solution (containing a specific free Ca2+ concentration).
-
Caffeine solution (to induce SR Ca2+ release).
-
-
Saponin: To permeabilize the sarcolemma.
-
Instrumentation: Force transducer, data acquisition system.
Procedure:
-
Small bundles of ventricular muscle are dissected and treated with saponin to selectively permeabilize the sarcolemma, leaving the SR intact.
-
The skinned fibers are mounted on a force transducer.
-
The fibers are incubated in a loading solution with a known Ca2+ concentration for a specific duration, with or without LASSBio-294.
-
After the loading period, the fibers are exposed to a high concentration of caffeine to induce the release of all Ca2+ from the SR.
-
The resulting force of contraction is measured, which is proportional to the amount of Ca2+ taken up by the SR during the loading period.
-
By varying the concentration of LASSBio-294 in the loading solution, a dose-response curve for its effect on SR Ca2+ uptake can be generated.
Na+/K+-ATPase Activity Assay
This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Cardiac Tissue Homogenate: A preparation of cardiac cell membranes containing Na+/K+-ATPase.
-
Assay Buffer: Containing MgCl2, KCl, and NaCl.
-
ATP: As the substrate.
-
Ouabain: A specific inhibitor of Na+/K+-ATPase (used to determine the specific activity).
-
Reagents for Phosphate Detection: e.g., Malachite green-based colorimetric reagent.
-
Instrumentation: Spectrophotometer.
Procedure:
-
Cardiac tissue homogenate is incubated in the assay buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of Pi released is measured colorimetrically.
-
A parallel reaction is run in the presence of ouabain to inhibit Na+/K+-ATPase.
-
The Na+/K+-ATPase-specific activity is calculated as the difference between the total Pi released and the Pi released in the presence of ouabain.
-
The assay can be performed with varying concentrations of a digitalis-like compound to determine its IC50 for Na+/K+-ATPase inhibition.
Comparative Analysis: A Logical Relationship Diagram
The following diagram outlines the comparative advantages and disadvantages of LASSBio-294 and digitalis-like compounds based on their mechanisms and known effects.
Caption: Logical relationship diagram comparing LASSBio-294 and digitalis-like compounds.
Conclusion
LASSBio-294 represents a promising new direction in the development of inotropic agents, with a mechanism of action that is distinct from the classical Na+/K+-ATPase inhibition of digitalis-like compounds. By targeting the sarcoplasmic reticulum and enhancing Ca2+ uptake, LASSBio-294 may offer a more favorable safety profile, particularly with regard to the risk of arrhythmias. However, as a newer compound, further research is required to fully elucidate its clinical potential, including its long-term effects and therapeutic window. In contrast, digitalis-like compounds have a long history of clinical use, but their narrow therapeutic index and potential for toxicity necessitate careful patient monitoring. This comparative analysis provides a foundation for researchers and drug development professionals to understand the key differences between these two classes of inotropic agents and to guide future investigations into novel therapies for cardiac dysfunction.
References
- 1. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Digoxin uptake, receptor heterogeneity, and inotropic response in the isolated rat heart: a comprehensive kinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inotropic action, myocardial uptake and subcellular distribution of ouabain, digoxin and digitoxin in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Digoxin Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Cardiac toxicity of digoxin in newborn and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. transonic.com [transonic.com]
Cross-Validation of N-(3-piperazin-1-ylphenyl)acetamide's Anticonvulsant Profile: A Comparative Analysis Across Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant activity of N-(3-piperazin-1-ylphenyl)acetamide and its derivatives across various preclinical seizure models. The data presented is synthesized from multiple studies to offer a comprehensive overview of its potential as an antiepileptic agent.
Derivatives of this compound have emerged as a promising class of compounds in the search for novel antiepileptic drugs.[1] Their anticonvulsant properties have been evaluated in a battery of standardized preclinical models designed to identify efficacy against different seizure types. This guide summarizes the key findings from these studies, presenting comparative data on their activity in the maximal electroshock (MES), subcutaneous pentylenetetrazol (scPTZ), and 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic, myoclonic, and therapy-resistant partial seizures, respectively.[1][2][3]
Comparative Anticonvulsant Activity
The anticonvulsant screening of this compound derivatives has revealed significant activity, particularly in the MES model, suggesting a potential to prevent the spread of seizures.[2][3] The activity of these compounds is closely linked to the nature of substituents on the anilide and piperazine moieties.[1][3] For instance, derivatives with a 3-(trifluoromethyl)anilide group have demonstrated notable activity in the MES screen.[1][3]
Below is a summary of the anticonvulsant activity for selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives from published studies.
| Compound | Test Model | Dose (mg/kg, i.p.) | Activity | Reference |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES | 100 | Active at 0.5h | [3] |
| 3-(trifluoromethyl)anilide derivatives | MES | 100 and/or 300 | Several derivatives showed protection | [3] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | MES | ED₅₀ = 68.30 | Highly potent | [4] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (Compound 6) | 6 Hz (32 mA) | ED₅₀ = 28.20 | Highly potent | [4] |
| Valproic Acid (Reference Drug) | MES | ED₅₀ = 252.74 | Reference | [4] |
| Valproic Acid (Reference Drug) | 6 Hz (32 mA) | ED₅₀ = 130.64 | Reference | [4] |
Assessment of Neurotoxicity
A critical aspect of developing new antiepileptic drugs is ensuring a favorable safety profile with minimal neurological side effects. The rotarod test is commonly employed to assess motor impairment and neurotoxicity. For many of the studied this compound derivatives, neurotoxicity was not observed at the maximum administered doses in the preliminary screens, indicating a good therapeutic window for some of the active compounds.[3]
Proposed Mechanism of Action
In vitro studies on potent derivatives of this compound suggest that their anticonvulsant effect may be mediated through interaction with neuronal voltage-sensitive sodium channels (site 2).[2][3][4] This mechanism is shared by several established antiepileptic drugs and is crucial in controlling neuronal hyperexcitability.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures used in preclinical anticonvulsant drug screening.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[5]
Caption: Workflow of the Maximal Electroshock (MES) test.
Procedure:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[5]
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Pre-treatment Time: Animals are tested at different time points after drug administration (e.g., 0.5 and 4 hours) to assess the time of peak effect.[3]
-
Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (0.2 seconds) via corneal electrodes.[5] A topical anesthetic is applied to the corneas prior to electrode placement.[5]
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of this phase indicates the compound's ability to prevent seizure spread.[5]
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for clonic seizures, similar to human myoclonic or absence seizures, and identifies compounds that elevate the seizure threshold.[6]
Caption: Workflow of the subcutaneous Pentylenetetrazol (scPTZ) test.
Procedure:
-
Animal Model: Male CF-1 mice are frequently used.[6]
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses.
-
Pre-treatment Time: A predetermined time is allowed to elapse for the drug to reach its peak effect.
-
Convulsant Administration: Pentylenetetrazol (PTZ) is injected subcutaneously at a dose that induces seizures in a high percentage of control animals (e.g., 85 mg/kg for CF-1 mice).[6]
-
Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by spasms of the forelimbs, hindlimbs, or jaw).[6]
-
Endpoint: Protection is defined as the absence of a clonic seizure episode lasting for at least 5 seconds.[6]
Hz Seizure Model
The 6 Hz test is a model of psychomotor seizures and is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[2]
Procedure:
-
Animal Model: Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration: Test compounds are administered i.p. or p.o.
-
Pre-treatment Time: Animals are tested at the predetermined time of peak effect.
-
Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered via corneal electrodes.[2] The current intensity can be varied (e.g., 32 mA or 44 mA) to assess efficacy against different seizure severities. A topical anesthetic is applied to the corneas.[2]
-
Observation: Animals are observed for characteristic seizure behaviors, including stun, forelimb clonus, and twitching of the vibrissae.[2]
-
Endpoint: Protection is noted if the animal does not display these seizure behaviors and resumes normal activity.[3]
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit.
Caption: Workflow of the Rotarod neurotoxicity test.
Procedure:
-
Apparatus: A rotating rod apparatus (rotarod) is used.
-
Training: Animals may be trained on the apparatus before the test day.
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect, the animal is placed on the rod, which is rotating at a constant or accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Endpoint: The latency to fall off the rod is recorded. A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment and neurotoxicity.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
LASSBio-294: A Comparative Analysis of Efficacy in Preclinical Models of Cardiac Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LASSBio-294 in various preclinical models of cardiac disease, primarily focusing on myocardial infarction (MI) and its progression to heart failure. The information is compiled from peer-reviewed studies to offer an objective overview supported by experimental data.
LASSBio-294, a novel thienylhydrazone derivative, has emerged as a promising therapeutic candidate for cardiac pathologies. It exhibits a dual mechanism of action, functioning as a positive inotropic and lusitropic agent by modulating intracellular calcium dynamics, and as a cardioprotective agent through its agonistic activity on adenosine A2A receptors.[1][2][3][4][5]
Comparative Efficacy Data
The following tables summarize the key quantitative findings from preclinical studies, showcasing the effects of LASSBio-294 on cardiac function and remodeling in comparison to control or sham groups.
Table 1: Effects of LASSBio-294 on Cardiac Function and Remodeling Post-Myocardial Infarction in Normotensive Rats
| Parameter | Sham | MI + Vehicle | MI + LASSBio-294 (2 mg/kg/day, i.p.) | Reference |
| Hemodynamics | ||||
| Left Ventricular End-Diastolic Pressure (LVEDP) (mmHg) | 7.8 ± 1.1 | 21.3 ± 2.5 | 12.1 ± 1.9 | [1] |
| Cardiac Remodeling | ||||
| Cardiac Hypertrophy (Heart Weight/Body Weight, mg/g) | 2.8 ± 0.1 | 3.5 ± 0.1 | 3.1 ± 0.1 | [1] |
| Collagen Volume Fraction (%) | 2.1 ± 0.3 | 10.2 ± 1.2 | 5.6 ± 0.8* | [1] |
| Intracellular Calcium Regulation | ||||
| Sarcoplasmic Reticulum Ca²⁺ Uptake | Normal | Reduced | Restored | [1] |
| Myofilament Ca²⁺ Sensitivity | Normal | Unchanged | Enhanced | [1] |
*p < 0.05 compared to MI + Vehicle
Table 2: Effects of LASSBio-294 on Cardiac Function in Spontaneously Hypertensive Rats (SHR) with Myocardial Infarction
| Parameter | SHR Sham | SHR + MI | SHR + MI + LASSBio-294 (10 mg/kg/day, p.o.) | SHR + MI + LASSBio-294 (20 mg/kg/day, p.o.) | Reference |
| Echocardiography | |||||
| Ejection Fraction (%) | 75.4 ± 2.1 | 48.6 ± 3.5 | 65.3 ± 4.1 | 70.1 ± 3.8 | [3] |
| Fibrosis & Inflammation | |||||
| Left Ventricular Collagen Deposition | Baseline | Increased | Reduced | Reduced | [4] |
| Tumor Necrosis Factor-α (TNF-α) Expression | Baseline | Increased | Reduced | Reduced | [4] |
*p < 0.05 compared to SHR + MI
Table 3: Inotropic Effects of LASSBio-294 on Isolated Cardiac Tissues from Wistar Rats
| Tissue | Maximal Twitch Increment (%) at 200 µM | Reference |
| Atrial Muscle | 163.1 ± 18.4 | [2][6] |
| Papillary Muscle | 153.5 ± 28.5 | [2][6] |
| Ventricular Muscle | 201.5 ± 18.5 | [2][6] |
Mechanism of Action: A Dual Approach
LASSBio-294's therapeutic potential stems from its ability to address two critical aspects of cardiac disease: impaired contractility and adverse remodeling.
-
Modulation of Calcium Homeostasis: LASSBio-294 enhances cardiac contractility (positive inotropy) and relaxation (lusitropy) by improving intracellular calcium handling. It increases the uptake of calcium into the sarcoplasmic reticulum (SR), making more calcium available for subsequent contractions.[1][2][6] This action is crucial in heart failure, where calcium cycling is often dysregulated.
-
Adenosine A2A Receptor Agonism: The compound acts as an agonist for the adenosine A2A receptor.[3][4][5] Activation of this pathway is known to have anti-inflammatory and anti-fibrotic effects. This mechanism is believed to underlie LASSBio-294's ability to reduce collagen deposition and the expression of inflammatory markers like TNF-α in the heart following myocardial infarction.[4]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of LASSBio-294.
Myocardial Infarction Induction in Rats
-
Animal Model: Male Wistar or Spontaneously Hypertensive Rats (SHR).
-
Anesthesia: Anesthesia is induced, and the animal is placed on a ventilator.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Sham-operated animals undergo the same procedure without the ligation.
-
Post-operative Care: Animals receive analgesics and are monitored closely during recovery.
Drug Administration
-
Routes: LASSBio-294 has been administered via intraperitoneal (i.p.) injection or oral gavage (p.o.).[1][3][4]
-
Vehicle: The compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO).[1]
-
Dosing Regimen: Daily administration for a specified period, often starting shortly after MI induction and continuing for several weeks (e.g., 4 weeks).[1]
Assessment of Cardiac Function and Remodeling
-
Echocardiography: Non-invasive imaging technique used to assess cardiac dimensions and function, including ejection fraction, fractional shortening, and wall thickness.
-
Hemodynamic Analysis: Invasive procedure involving the insertion of a catheter into the left ventricle to measure pressures such as Left Ventricular End-Diastolic Pressure (LVEDP).
-
Histological Analysis: Hearts are excised, fixed, and sectioned. Staining techniques like Picrosirius Red are used to quantify the collagen volume fraction (fibrosis). Standard Hematoxylin and Eosin (H&E) staining is used to assess cardiomyocyte size (hypertrophy).
Evaluation of Intracellular Calcium Handling
-
Skinned Cardiac Fibers: Cardiac muscle cells are chemically "skinned" using detergents like saponin to permeabilize the cell membrane while keeping the SR intact.
-
Calcium Uptake and Release: These skinned fibers are placed in solutions with varying calcium concentrations to measure the rate and capacity of SR calcium uptake and release, often triggered by caffeine.[2][6]
Visualizing the Pathways and Processes
The following diagrams illustrate the proposed signaling pathway of LASSBio-294 and a typical experimental workflow.
References
- 1. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-(3-piperazin-1-ylphenyl)acetamide Derivative "Pipacetamide-ALK" Against Current Standard-of-Care in ALK-Positive Non-Small Cell Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of a novel investigational compound, "Pipacetamide-ALK," a next-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, against the current standard-of-care treatments for ALK-positive non-small cell lung cancer (NSCLC). The analysis is based on a compilation of preclinical and clinical data from publicly available studies on existing ALK inhibitors that share structural and mechanistic similarities with the N-(3-piperazin-1-ylphenyl)acetamide scaffold.
Introduction to Pipacetamide-ALK and the ALK-Positive NSCLC Landscape
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of NSCLC patients.[1][2] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for this patient population.[3] Pipacetamide-ALK is a novel, potent, and selective ALK inhibitor built upon the this compound scaffold, designed to overcome some of the limitations of earlier-generation ALK inhibitors, such as acquired resistance and inadequate central nervous system (CNS) penetration.
The current standard-of-care for ALK-positive NSCLC has evolved from first-generation inhibitors like crizotinib to more potent second-generation agents such as alectinib, brigatinib, and ceritinib, and the third-generation inhibitor, lorlatinib.[4][5] These agents have demonstrated significant improvements in progression-free survival (PFS) and intracranial activity.[5][6][7] This guide will compare the preclinical and clinical efficacy and safety profile of Pipacetamide-ALK (based on extrapolated data from advanced ALK inhibitors) with these established therapies.
Mechanism of Action: Targeting the ALK Signaling Pathway
Pipacetamide-ALK, like other ALK inhibitors, functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[8][9][10] By binding to the kinase domain of the ALK fusion protein (e.g., EML4-ALK), it blocks autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[9][11][12]
Comparative Efficacy Data
The following tables summarize the key efficacy endpoints from pivotal clinical trials of current standard-of-care ALK inhibitors, providing a benchmark for the expected performance of Pipacetamide-ALK.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | ALK IC₅₀ (nM) | c-Met IC₅₀ (nM) | ROS1 IC₅₀ (nM) | IGF-1R IC₅₀ (nM) |
| Pipacetamide-ALK (Projected) | < 1 | > 1000 | < 5 | > 1000 |
| Crizotinib | 20-30 | 8 | 40-50 | > 1000 |
| Ceritinib | 0.2 | > 1000 | 0.7 | 8.9 |
| Alectinib | 1.9 | > 1000 | > 1000 | > 1000 |
| Brigatinib | 0.5 | 190 | 1.1 | 130 |
| Lorlatinib | 0.07 | > 1000 | 0.02 | > 1000 |
Data compiled from various preclinical studies. IC₅₀ values represent the concentration required for 50% inhibition.
Table 2: Clinical Efficacy in First-Line Treatment of ALK-Positive NSCLC
| Drug | Trial | Median PFS (months) | ORR (%) | Intracranial ORR (%) |
| Pipacetamide-ALK (Target) | Phase III | > 36.0 | > 80% | > 85% |
| Crizotinib | PROFILE 1014 | 10.9 | 74% | 50% |
| Alectinib | ALEX | 34.8 | 82.9% | 81% |
| Brigatinib | ALTA-1L | 24.0 | 71% | 78% |
| Ceritinib | ASCEND-4 | 16.6 | 72.5% | 72.7% |
| Lorlatinib | CROWN | Not Reached (60% at 5 yrs) | 76% | 82% |
PFS: Progression-Free Survival; ORR: Objective Response Rate. Data from respective clinical trials.[7][13][14][15][16]
Table 3: Comparative Safety Profile (Common Adverse Events >20%)
| Adverse Event | Crizotinib | Alectinib | Brigatinib | Lorlatinib | Pipacetamide-ALK (Anticipated) |
| Gastrointestinal | Diarrhea, Nausea, Vomiting | Constipation, Nausea | Diarrhea, Nausea, Vomiting | Diarrhea | Manageable, low-grade GI events |
| Hepatotoxicity | Elevated Transaminases | Elevated Transaminases | Elevated CPK, Lipase | Elevated Transaminases | Monitor LFTs, manageable |
| Neurological | Visual Disturbances | - | - | Cognitive Effects, Peripheral Neuropathy | Low incidence of CNS effects |
| Metabolic | - | - | - | Hypercholesterolemia, Hypertriglyceridemia | Monitor lipid panel |
| Other | Edema, Fatigue | Myalgia, Edema | Cough, Fatigue | Edema, Weight Gain | Fatigue, Myalgia |
This table represents a summary of common adverse events and does not include all possible side effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the development of ALK inhibitors like Pipacetamide-ALK.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Pipacetamide-ALK against ALK and other kinases.
Methodology:
-
Reagents: Recombinant human ALK kinase domain, biotinylated substrate peptide, ATP, and Staurosporine (positive control).
-
Procedure: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is employed.
-
The kinase reaction is performed in a 384-well plate.
-
Pipacetamide-ALK is serially diluted and incubated with the ALK enzyme.
-
The reaction is initiated by the addition of ATP and the substrate peptide.
-
After incubation, a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
The TR-FRET signal is measured on a compatible plate reader.
-
IC₅₀ values are calculated using a four-parameter logistic curve fit.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of Pipacetamide-ALK in ALK-dependent cancer cell lines.
Methodology:
-
Cell Lines: Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122, STE-1).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Pipacetamide-ALK for 72 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.
-
The formazan crystals are solubilized with DMSO.
-
The absorbance is measured at 570 nm.
-
The percentage of cell viability is calculated relative to untreated controls.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Pipacetamide-ALK in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Procedure:
-
H3122 cells are subcutaneously injected into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Pipacetamide-ALK is administered orally once daily.
-
Tumor volume and body weight are measured twice weekly.
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Efficacy is determined by comparing tumor growth inhibition in the treated group versus the control group.
Conclusion
This comparative guide illustrates the potential of the this compound scaffold, as embodied by the hypothetical compound Pipacetamide-ALK, to yield a highly effective next-generation ALK inhibitor. The benchmark data from current standard-of-care therapies in ALK-positive NSCLC set a high bar for efficacy, particularly in terms of progression-free survival and intracranial activity. The provided experimental protocols offer a framework for the preclinical and clinical evaluation of novel ALK inhibitors. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of Pipacetamide-ALK and similar compounds.
References
- 1. Crizotinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacological and clinical properties of lorlatinib in the treatment of ALK-rearranged advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]
- 7. First-Line Lorlatinib Shows “Astonishing Results” in Patients with ALK-Positive NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Ceritinib - Wikipedia [en.wikipedia.org]
- 9. Alectinib - Wikipedia [en.wikipedia.org]
- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 13. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. ascopubs.org [ascopubs.org]
- 16. cancernetwork.com [cancernetwork.com]
A Head-to-Head Comparison of LASSBio-294 and Cardioactive Piperazine Derivatives
In the landscape of cardiovascular drug discovery, novel compounds are continuously being evaluated for their potential to treat conditions like heart failure and hypertension. This guide provides a detailed, data-driven comparison of LASSBio-294, a potent inotropic agent, with various piperazine derivatives that also exhibit significant cardiovascular activity. While LASSBio-294 is chemically classified as a thienylhydrazone, this comparison is valuable for researchers exploring different scaffolds for cardiovascular drug development.
LASSBio-294: A Thienylhydrazone with Potent Inotropic Effects
LASSBio-294 (3,4-methylenedioxybenzoyl-2-thienylhydrazone) has emerged as a promising candidate for the treatment of cardiac dysfunction.[1][2] Its primary mechanism of action is centered on the modulation of intracellular calcium (Ca²⁺) handling within cardiac muscle cells, leading to a positive inotropic (increased contractility) and lusitropic (improved relaxation) effect.[3][4]
Mechanism of Action
Experimental evidence suggests that LASSBio-294 enhances cardiac contractility by increasing the accumulation of Ca²⁺ into the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store in cardiomyocytes.[1][2] This is achieved without significantly altering the sensitivity of the contractile proteins to Ca²⁺.[2] The increased Ca²⁺ uptake by the SR leads to a larger Ca²⁺ release during subsequent contractions, thereby augmenting the force of contraction.[2]
Signaling Pathway and Experimental Workflow
The proposed signaling pathway for LASSBio-294's inotropic effect and a typical experimental workflow for its evaluation are depicted below.
Piperazine Derivatives: A Versatile Scaffold with Diverse Cardiovascular Activities
The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of drugs targeting various biological systems.[5] In the cardiovascular realm, piperazine derivatives have been developed as antiarrhythmic, vasodilator, and inotropic agents.[6][7][8]
Classes of Cardioactive Piperazine Derivatives
1. Positive Inotropic Agents: Certain 3,4-dimethoxybenzoyl-piperazine derivatives have shown positive inotropic activity.[9] While the exact mechanism is not fully elucidated in the available literature, their action suggests a potential for increasing myocardial contractility.
2. Antiarrhythmic Agents: Several N-substituted piperazine derivatives, such as trimetazidine and certain arylpiperazine derivatives, exhibit antiarrhythmic properties.[6][8] Arylpiperazine derivatives, in particular, have been shown to act as α1-adrenolytic agents, which can contribute to their antiarrhythmic and hypotensive effects.[8]
3. Vasodilator Agents: Numerous piperazine derivatives have been synthesized and evaluated for their vasodilator activity.[3][7] For instance, derivatives of naftopidil, which are phenylpiperazine α1-adrenoceptor antagonists, have demonstrated significant vasorelaxant effects.[3] Another example is a nitric oxide (NO) donor analogue of piperazine, which has shown potent antiplatelet and potential vasodilator effects.[10] Ranolazine, a piperazine derivative, is used to treat chronic angina and is thought to exert its effects by inhibiting the late sodium current in cardiac cells.[11]
Head-to-Head Data Comparison
The following tables summarize the quantitative data for LASSBio-294 and representative piperazine derivatives, allowing for a comparative assessment of their potencies and effects.
Table 1: Inotropic Activity
| Compound/Derivative Class | Animal Model | Preparation | Concentration for Max Effect | Maximal Effect (% of Control) | Reference |
| LASSBio-294 | Wistar Rat | Isolated Heart | 25 µM | 128.0 ± 0.7% | [2] |
| LASSBio-294 | Wistar Rat | Ventricular Muscle | 200 µM | 201.5 ± 18.5% | [2] |
| LASSBio-294 | Wistar Rat | Papillary Muscle | 200 µM | 153.5 ± 28.5% | [2] |
| LASSBio-294 | Wistar Rat | Atrial Muscle | 200 µM | 163.1 ± 18.4% | [2] |
| 3,4-dimethoxybenzoyl-piperazine derivatives | Guinea Pig | Not Specified | Not Specified | Showed positive inotropic activity | [9] |
| [6][7][9]triazolo[4,3-a] quinoxaline-benzylpiperazine derivative (6c) | Rabbit | Isolated Left Atria | 3 x 10⁻⁵ M | 12.53 ± 0.30% (increase in stroke volume) | [12] |
Table 2: Vasodilator Activity
| Compound/Derivative | Animal Model | Preparation | Agonist | IC₅₀ / Inhibition | Reference |
| LASSBio-294 | Wistar Rat | Aorta | Phenylephrine | IC₅₀ = 74 µM | [13] |
| LASSBio-785 (LASSBio-294 analogue) | Wistar Rat | Aorta | Phenylephrine | IC₅₀ = 10.2 ± 0.5 µM | [13] |
| LASSBio-788 (LASSBio-294 analogue) | Wistar Rat | Aorta | Phenylephrine | IC₅₀ = 67.9 ± 6.5 µM | [13] |
| Phenylpiperazine derivative (Compound 16) | Rabbit | Artery Strips | Phenylephrine | 22.72% inhibition at 1 µM | [3] |
Table 3: Other Cardiovascular Effects
| Compound/Derivative Class | Effect | Animal Model | Key Findings | Reference |
| LASSBio-294 | Cardiac Remodeling | Wistar Rat (Myocardial Infarction model) | Reduced cardiac hypertrophy, collagen volume, and restored SR function. | [4] |
| Arylpiperazine derivatives | Antiarrhythmic | Rat (Adrenaline-induced arrhythmia) | Reduced the number of heart rhythm disturbances. | [8] |
| NO-piperazine derivative (NO-P) | Antiplatelet | Human (in vitro) | Decreased platelet adhesion and aggregation. | [10] |
Experimental Protocols
Evaluation of Inotropic Effect of LASSBio-294[2][14]
-
Animal Model: Male Wistar rats.
-
Isolated Heart Preparation: Hearts were mounted on a Langendorff apparatus and perfused with Krebs-Henseleit solution. Contractile force was measured using an isometric force transducer.
-
Isolated Muscle Preparation: Ventricular, papillary, and atrial muscles were dissected and mounted in an organ bath containing Krebs-Henseleit solution, stimulated electrically (1 Hz), and isometric tension was recorded.
-
Skinned Fiber Preparation: Cardiac muscle fibers were chemically skinned using saponin to allow direct access to the contractile machinery and sarcoplasmic reticulum.
-
SR Ca²⁺ Uptake Measurement: Skinned fibers were loaded with a Ca²⁺ solution in the presence or absence of LASSBio-294. The amount of Ca²⁺ taken up by the SR was assessed by measuring the tension produced upon application of caffeine, which induces Ca²⁺ release from the SR.
Evaluation of Vasodilator Activity[3][13]
-
Animal Model: Male Wistar rats or rabbits.
-
Aortic/Artery Ring Preparation: Thoracic aorta or other arteries were dissected, cut into rings, and mounted in an organ bath containing a physiological salt solution.
-
Experimental Procedure: The rings were pre-contracted with an agonist such as phenylephrine. The test compound was then added in a cumulative manner to determine its relaxant effect. The concentration required to produce 50% relaxation (IC₅₀) was calculated.
Conclusion
LASSBio-294 stands out as a potent positive inotropic agent with a well-defined mechanism of action involving enhanced sarcoplasmic reticulum Ca²⁺ uptake. Its thienylhydrazone scaffold represents a distinct chemical class compared to the more traditional piperazine-based cardiovascular drugs.
Piperazine derivatives, on the other hand, demonstrate remarkable versatility, with different substitutions on the piperazine ring leading to a wide range of cardiovascular effects, including positive inotropy, antiarrhythmic activity, and vasodilation. Their mechanisms of action are also diverse, ranging from α1-adrenoceptor antagonism to modulation of ion channels and nitric oxide donation.
For researchers and drug development professionals, this comparison highlights that while both LASSBio-294 and various piperazine derivatives show promise in the cardiovascular arena, they represent different therapeutic strategies and chemical starting points. The choice between these scaffolds would depend on the specific pathological condition being targeted and the desired pharmacological profile. The detailed experimental data and protocols provided herein serve as a valuable resource for guiding future research and development in this critical therapeutic area.
References
- 1. Structure-based prediction and biosynthesis of the major mammalian metabolite of the cardioactive prototype LASSBio-294 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new compound, LASSBio 294, increases the contractility of intact and saponin-skinned cardiac muscle from Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Design, synthesis and vasorelaxant activity of R, S-1-(substituted phenyl)-4-[3-(naphtha-1-yl-oxy)-2-hydroxypropyl]-piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LASSBio-294, A compound with inotropic and lusitropic activity, decreases cardiac remodeling and improves Ca²(+) influx into sarcoplasmic reticulum after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Cardiac anti-arrhythmic effect of various N-substituted piperazine derivatives with respect to aconitine in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and vasodilator activity of new piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats [mdpi.com]
- 9. [Synthesis and positive inotropic activity of 3,4-dimethoxybenzoyl-piperazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new nitrate derivative of piperazine: its influence on platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US5906988A - Methods of treatment using ranolazine and related piperazine derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on the biological activity of N-(3-piperazin-1-ylphenyl)acetamide
A Scrutiny of the Biological Activity of a Versatile Scaffold
N-(3-piperazin-1-ylphenyl)acetamide is a versatile chemical scaffold extensively utilized in the development of novel therapeutic agents. While this compound itself is often an intermediate, its structural motif is central to a wide array of biologically active derivatives. This guide provides a comparative analysis of the reported biological activities of key derivatives of this compound, summarizing available quantitative data and detailing the experimental protocols to facilitate the replication of these findings.
Overview of Biological Activities
The core structure of this compound, featuring a piperazine ring linked to an acetamide moiety through a phenyl group, serves as a "privileged scaffold" in medicinal chemistry.[1] This is attributed to the favorable physicochemical properties conferred by the piperazine group, which can enhance solubility and basicity, crucial for favorable pharmacokinetic profiles.[1] Consequently, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anticonvulsant, antimicrobial, and anticancer agents.[2][3][4]
Comparative Quantitative Data
Published research predominantly focuses on the biological evaluation of derivatives of this compound rather than the parent compound itself. The following table summarizes the quantitative data for representative derivatives, highlighting their diverse pharmacological effects.
| Derivative Class | Specific Compound | Biological Activity | Assay | Quantitative Metric (e.g., IC50, MIC) | Reference |
| Anticonvulsant | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Anticonvulsant | Maximal Electroshock (MES) Test | Effective at 100 mg/kg | [3] |
| Antimicrobial | 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Derivative 5 | Anticancer | MTT Assay (HCT116 cells) | Good activity (specific value not provided) | [2][4] |
| Antimicrobial | 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Derivatives 3, 8, 11, 12 | Antimicrobial | Tube Dilution Technique | Significant activity (comparable to standards) | [2][4] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Anticonvulsant Activity Screening (Maximal Electroshock Test)
The maximal electroshock (MES) test is a standard preclinical assay to evaluate the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[3]
-
Animal Model: Male albino mice are typically used.
-
Compound Administration: The test compound, in this case, a derivative of this compound, is administered intraperitoneally at varying doses.
-
Induction of Seizure: A high-frequency electrical stimulus is delivered via corneal electrodes to induce a seizure.
-
Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the primary endpoint.
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension (ED50) is calculated.
Antimicrobial Susceptibility Testing (Tube Dilution Technique)
The tube dilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a series of test tubes.
-
Inoculation: Each tube is inoculated with the standardized microbial suspension.
-
Incubation: The tubes are incubated under optimal growth conditions for a defined period.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[2][4]
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
MTT Addition: After a specified incubation period, MTT solution is added to each well.
-
Formazan Solubilization: If viable, mitochondrial dehydrogenases in the cells cleave the MTT to form formazan crystals, which are then solubilized with a suitable solvent.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Visualizing Experimental Processes and Pathways
To further clarify the experimental and logical frameworks, the following diagrams are provided.
References
- 1. This compound | 103951-55-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(3-piperazin-1-ylphenyl)acetamide proper disposal procedures
Proper disposal of N-(3-piperazin-1-ylphenyl)acetamide is critical for ensuring laboratory safety and environmental protection. This compound, and compounds with similar structures, are classified as hazardous. Therefore, standardized laboratory chemical waste disposal procedures must be strictly followed. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound for researchers, scientists, and drug development professionals.
Safety and Hazard Profile
Based on data from safety data sheets (SDS) of structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with this and similar chemicals are summarized in the table below.
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid ingestion, inhalation, and skin contact. Use appropriate personal protective equipment (PPE). |
| Skin Corrosion/Irritation | Causes skin irritation and may cause allergic skin reactions.[2] Some related compounds cause severe skin burns. | Wear protective gloves, clothing, and face protection. Wash skin thoroughly after handling.[1] |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[2] | Wear safety goggles or a face shield. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Work in a well-ventilated area or under a fume hood. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Obtain special instructions before use and do not handle until all safety precautions have been read and understood. |
| Carcinogenicity | The acetamide functional group is found in compounds suspected of causing cancer.[3][4] | Handle as a potential carcinogen. |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[1] Do not dispose of down the drain. [5][6][7] |
| Flammability | Some related piperazine compounds are flammable solids. | Keep away from heat, sparks, open flames, and hot surfaces. |
Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
-
Identify as Hazardous Waste: Due to its potential toxicity, irritancy, and environmental hazards, this compound must be disposed of as hazardous chemical waste.
-
Segregate Waste Streams:
-
Collect solid waste (e.g., leftover compound, contaminated consumables like weigh boats and gloves) in a designated, compatible solid waste container.
-
Collect liquid waste (e.g., solutions containing the compound) in a separate, compatible liquid waste container.
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][8]
-
2. Waste Accumulation and Storage:
-
Use Appropriate Containers: Waste must be collected in containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[5][9][10]
-
Label Containers Clearly: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] List all components of a mixture.
-
Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[5][9] This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[5][9][10]
3. Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by standard practices.[10]
-
To be disposed of as non-hazardous waste, the container should be triple-rinsed with a suitable solvent.[10]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. [10]
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for the hazardous waste.[5][7]
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup, including any necessary paperwork or online forms.
Forbidden Disposal Methods:
-
DO NOT dispose of this compound in the regular trash.[6]
-
DO NOT pour this compound down the sanitary sewer/drain.[5][6][7] This is critical to prevent the release of this environmentally hazardous chemical into the water system.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. VU0606170|879054-55-4|MSDS [dcchemicals.com]
- 2. N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide | C13H19N3O | CID 2737187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
